molecular formula C11H10FNO B1474033 (5-Fluoro-2-(furan-2-yl)phenyl)methanamine CAS No. 1698432-34-6

(5-Fluoro-2-(furan-2-yl)phenyl)methanamine

Cat. No.: B1474033
CAS No.: 1698432-34-6
M. Wt: 191.2 g/mol
InChI Key: VJNVYRVLMOCHIF-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(furan-2-yl)phenyl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It features a benzylamine core substituted with a fluorine atom and a furan ring, a structural motif present in various biologically active compounds . While direct studies on this specific molecule are limited, research on highly similar (5-phenylfuran-2-yl)methanamine derivatives has identified them as a novel class of potent inhibitors for Human Sirtuin 2 (SIRT2) . SIRT2 is a NAD+-dependent deacetylase considered a promising therapeutic target for conditions including cancer, neurodegenerative diseases like Parkinson's and Alzheimer's, type II diabetes, and bacterial infections . The (5-phenylfuran-2-yl)methanamine scaffold has been shown to fit well into the hydrophobic pocket of the SIRT2 enzyme, and structural modifications on the phenyl ring, such as the introduction of a fluorine atom, are key explorations in Structure-Activity Relationship (SAR) studies to optimize potency and physicochemical properties . As such, this compound serves as a valuable intermediate for researchers synthesizing and evaluating new potential SIRT2 inhibitors. It is also a versatile precursor for further chemical functionalization, suitable for creating amide, sulfonamide, or urea derivatives for broader screening purposes . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[5-fluoro-2-(furan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNVYRVLMOCHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Medicinal Chemistry Applications of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to accessing new biological targets and overcoming existing therapeutic challenges. This guide introduces (5-Fluoro-2-(furan-2-yl)phenyl)methanamine , a scaffold engineered to leverage the synergistic benefits of three key structural motifs: a furan ring, a fluorinated phenyl group, and a reactive methanamine handle. While this specific molecule is not yet extensively documented in the public domain, its constituent parts are mainstays of medicinal chemistry, suggesting a high potential for this scaffold as a versatile building block for a new generation of therapeutics.

The furan ring is a five-membered aromatic heterocycle widely recognized for its presence in numerous pharmacologically active compounds.[1][2] It often serves as a bioisosteric replacement for a phenyl group, offering a distinct electronic and steric profile that can enhance drug-receptor interactions, improve metabolic stability, and modulate the hydrophilic-lipophilic balance.[1][3] The electron-rich nature of the furan ring allows it to engage in various interactions with biological targets.[1]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties.[4][5] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[6][7] Specifically, the C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase a drug's half-life.[8]

Finally, the methanamine group provides a crucial point for derivatization, allowing for the facile introduction of a wide array of functional groups. This enables the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and other drug-like properties.

This guide will provide a forward-looking analysis of the (5-Fluoro-2-(furan-2-yl)phenyl)methanamine scaffold, exploring its predicted physicochemical properties, potential therapeutic applications based on analogous structures, a proposed synthetic route, and strategies for derivatization.

Predicted Physicochemical and Pharmacokinetic Profile

The strategic combination of the furan ring and the fluorine atom is anticipated to bestow a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile upon derivatives of the core scaffold. The table below summarizes the predicted influence of these key structural features.

PropertyInfluence of Furan MoietyInfluence of Fluoro MoietyPredicted Outcome for the Scaffold
Lipophilicity (LogP) Can act as a more polar bioisostere for a phenyl ring, potentially reducing lipophilicity.[3]Generally increases lipophilicity, which can enhance membrane permeability.[8][9]A balanced lipophilicity, adjustable through further derivatization.
Metabolic Stability Can be a site of oxidative metabolism, but this is context-dependent.[1]Blocks sites of metabolism (metabolic blocker) due to the strength of the C-F bond.[4][5]Enhanced metabolic stability, particularly at the fluorinated position.
Binding Affinity The oxygen heteroatom can act as a hydrogen bond acceptor, contributing to target binding.[1]Can form favorable electrostatic and hydrophobic interactions with protein targets.[6][7]Potential for high binding affinity through multiple interaction modes.
Solubility The polarity of the furan ring can contribute to aqueous solubility.[3]Can decrease aqueous solubility due to increased lipophilicity.Moderate solubility, which can be optimized via derivatization of the methanamine group.
pKa The methanamine group is basic.The electronegative fluorine atom will lower the pKa of the amine, reducing its basicity.[6]A lowered pKa of the amine may improve oral absorption by reducing ionization in the gut.

Potential Therapeutic Applications and Target Classes by Analogy

While the biological activity of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine itself has not been reported, the prevalence of the furan-methanamine core in inhibitors of key enzyme classes allows for informed predictions of its potential therapeutic applications.

Potential_Targets Core (5-Fluoro-2-(furan-2-yl)phenyl)methanamine Scaffold SIRT2 Sirtuin 2 (SIRT2) Inhibitors Core->SIRT2 PTK Protein Tyrosine Kinase (PTK) Inhibitors Core->PTK JAK Janus Kinase (JAK) Inhibitors Core->JAK Other Other Kinases & Novel Targets Core->Other Oncology Oncology SIRT2->Oncology Neurodegeneration Neurodegenerative Diseases SIRT2->Neurodegeneration PTK->Oncology JAK->Oncology Inflammation Inflammatory Disorders JAK->Inflammation Other->Oncology Other->Neurodegeneration Other->Inflammation Synthesis_Pathway Start 1-Bromo-4-fluoro-2-iodobenzene R1 Suzuki or Stille Coupling (e.g., 2-(Tributylstannyl)furan, Pd catalyst) Start->R1 Intermediate1 2-(4-Fluoro-2-iodophenyl)furan R2 Cyanation (e.g., CuCN, DMF, heat) Intermediate1->R2 Intermediate2 5-Fluoro-2-(furan-2-yl)benzonitrile R3 Reduction (e.g., LiAlH4 or H2/Raney Ni) Intermediate2->R3 Product (5-Fluoro-2-(furan-2-yl)phenyl)methanamine R1->Intermediate1 R2->Intermediate2 R3->Product

Caption: Proposed synthetic pathway for (5-Fluoro-2-(furan-2-yl)phenyl)methanamine.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(4-Fluoro-2-iodophenyl)furan (Intermediate 1)

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-fluoro-2-iodobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like anhydrous toluene or dioxane.

  • Reagent Addition: Add 2-(tributylstannyl)furan (1.1 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the mixture to reflux (typically 90-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF. Filter the mixture through Celite, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(4-Fluoro-2-iodophenyl)furan.

Step 2: Synthesis of 5-Fluoro-2-(furan-2-yl)benzonitrile (Intermediate 2)

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine 2-(4-Fluoro-2-iodophenyl)furan (1.0 eq) and copper(I) cyanide (1.5 eq) in a high-boiling polar aprotic solvent such as DMF or NMP.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for several hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up and Purification: Cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper complexes. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting nitrile by column chromatography or recrystallization.

Step 3: Synthesis of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine (Final Product)

  • Reaction Setup: To a solution of 5-Fluoro-2-(furan-2-yl)benzonitrile (1.0 eq) in an anhydrous ether like THF or diethyl ether under an inert atmosphere, add a reducing agent.

  • Reagent Addition: For a powerful reduction, slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF at 0 °C. Alternatively, catalytic hydrogenation using Raney Nickel or a similar catalyst under a hydrogen atmosphere can be employed.

  • Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir until the nitrile is fully consumed.

  • Work-up and Purification: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). Filter the resulting precipitate and wash with ether. Dry the filtrate and concentrate to yield the crude amine. The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Derivatization and Structure-Activity Relationship (SAR) Exploration

The (5-Fluoro-2-(furan-2-yl)phenyl)methanamine scaffold is primed for the creation of a diverse chemical library to probe structure-activity relationships. The primary point of diversification is the methanamine group, which can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents.

Derivatization PointReaction TypeRationale for Modification
Methanamine Nitrogen Acylation (amides, ureas, sulfonamides)Introduce hydrogen bond donors/acceptors; probe specific interactions with the target protein.
Reductive AminationIntroduce substituted alkyl groups to explore hydrophobic pockets and modulate basicity.
AlkylationGenerate secondary or tertiary amines to alter lipophilicity and steric bulk.
Phenyl Ring Nucleophilic Aromatic Substitution (if activated)Introduce additional substituents to modulate electronics and solubility.
Furan Ring Electrophilic Aromatic SubstitutionWhile less facile than on the phenyl ring, can be used to introduce small substituents.

Insights from studies on similar scaffolds suggest that:

  • For SIRT2 inhibitors, the formation of ureas by reacting the amine with various isocyanates is a fruitful strategy. [10][11]* For kinase inhibitors, the amine can be used to link the scaffold to a hinge-binding motif, such as a pyrimidine or a purine ring. [12]* The nature of the substituent on the nitrogen will critically influence the compound's physicochemical properties, such as solubility and cell permeability.

Conclusion and Future Perspectives

The (5-Fluoro-2-(furan-2-yl)phenyl)methanamine scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its rational design combines the advantageous properties of the furan ring as a versatile pharmacophore with the pharmacokinetic benefits of fluorination. By analogy to structurally related compounds, derivatives of this scaffold are predicted to have potential applications in oncology, neurodegenerative diseases, and inflammatory disorders, with likely targets including sirtuins and various protein kinases.

The proposed synthetic route is robust and allows for the efficient production of the core scaffold, which can then be readily diversified to explore structure-activity relationships. Future research should focus on the synthesis of a focused library of derivatives and their screening against a panel of relevant biological targets. The insights gained from these studies will be invaluable in validating the potential of this scaffold and guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties.

References

Sources

Pharmacophore Analysis of Fluorinated Biaryl Methanamines: Conformational Locking and Electronic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the pharmacophore modeling and structural analysis of fluorinated biaryl methanamines , a privileged scaffold in medicinal chemistry (e.g., NMDA receptor antagonists, kinase inhibitors). Unlike standard lipophilic substitutions, fluorination in this class serves a dual mechanistic function: it modulates the atropisomeric twist of the biaryl axis (conformational locking) and attenuates the basicity (pKa) of the proximal amine (electronic modulation).

This document provides a validated workflow for modeling these effects, moving beyond standard "black-box" pharmacophore generation to a causality-driven approach.

The Structural Triad: Mechanism of Action

To successfully model this scaffold, one must understand the interplay between its three core components. A standard pharmacophore model (Hydrophobic-Aromatic-Cationic) will fail if it ignores the specific perturbations introduced by fluorine.

The Ortho-Fluorine Effect (Conformational Control)

In biaryl systems, the torsion angle between the two aromatic rings is defined by the steric clash of ortho-substituents.

  • Non-fluorinated: Biaryls often adopt a twist angle of ~44° in solution but possess low rotational barriers, allowing induced-fit adaptation to protein pockets.

  • Fluorinated (Ortho): Introducing a fluorine atom at the ortho position increases the torsion angle (typically to 50–60°) and significantly raises the rotational energy barrier. This creates a "conformational lock," restricting the ligand to a specific bioactive shape before binding.

The Inductive Pull (pKa Modulation)

The methanamine nitrogen is typically highly basic (pKa ~9–10), leading to high ionization at physiological pH.

  • The Problem: High basicity can lead to lysosomal trapping and poor blood-brain barrier (BBB) penetration.

  • The Fluorine Solution: Due to the strong electronegativity of fluorine (

    
    ), placing it on the biaryl ring (specifically ortho or meta relative to the methylene bridge) exerts a through-bond and through-space electron-withdrawing effect. This can lower the amine pKa by 0.5 to 1.5 log units, optimizing the neutral fraction for membrane permeability without abolishing the cation-
    
    
    
    interaction capability.

Computational Workflow: Pharmacophore Generation

Standard force fields (e.g., MMFF94) often underestimate the


 and 

interactions. The following protocol integrates Quantum Mechanical (QM) torsion profiles into the pharmacophore generation process.
Workflow Diagram

PharmacophoreWorkflow cluster_conf Conformational Analysis cluster_align Alignment & Feature Mapping Start Input: 2D Structures (Fluorinated Analogs) QM_Scan QM Torsion Scan (DFT B3LYP/6-31G*) Start->QM_Scan Select Rotatable Bonds Conf_Gen Ensemble Generation (Energy Window < 5 kcal/mol) QM_Scan->Conf_Gen Derive Torsion Constraints Align Flexible Alignment (Biaryl Axis + N-Vector) Conf_Gen->Align Low Energy Conformers Feature_Def Feature Definition (F-atom: HBA vs Hydrophobic) Align->Feature_Def Model 3D Pharmacophore Hypothesis Feature_Def->Model Validation Decoy Set Validation (ROC/AUC Analysis) Model->Validation Validation->Model Refine Features

Figure 1: Integrated QM-Pharmacophore workflow. Note the critical step of QM torsion scanning to accurately predict the biaryl twist before alignment.

Detailed Protocol
Step 1: QM-Derived Conformational Sampling

Do not rely solely on molecular mechanics. The energy penalty for the biaryl twist in fluorinated systems is non-trivial.

  • Isolate the Biaryl Fragment: Cap the methanamine with a methyl group to reduce calculation cost.

  • Torsion Scan: Perform a relaxed coordinate scan of the biaryl bond (0° to 180° in 10° increments) using DFT (B3LYP/6-31G* or M06-2X/def2-TZVP).

  • Force Field Correction: Import the QM energy profile into your modeling software (e.g., MOE, Schrödinger, LigandScout) to bias the conformational search. This ensures the "fluorine lock" is physically accurate.

Step 2: Feature Definition (The "F" Factor)

Mapping the fluorine atom is the most common source of error. It is not always a Hydrogen Bond Acceptor (HBA).

  • Scenario A (Solvent Exposed): Map as HBA . Fluorine can accept weak H-bonds from water or backbone amides.

  • Scenario B (Buried/Pocket): Map as Hydrophobic or Halogen . In hydrophobic pockets, F mimics H but with higher volume and lipophilicity.

  • Recommendation: Generate two hypothesis variants (F-as-HBA and F-as-Hydrophobic) and validate which performs better against a decoy set.

Step 3: Vector Alignment

Align molecules based on the N-H vector and the Centroids of the Aromatic Rings . Do not align by heavy atoms alone, as the fluorine-induced twist will misalign the pi-systems if you force atom-to-atom matching.

Data Presentation & Analysis

When analyzing the output, organize data to correlate the Fluorine position with biological activity and calculated pKa.

Structure-Activity Relationship (SAR) Matrix
Compound IDF-PositionBiaryl Twist (Calc)pKa (Calc/Exp)Pharmacophore Fit ScoreBiological Activity (

)
BM-01 (Ref) None~44°9.81.00++
BM-02 ortho-F~58°9.10.85+++ (High Potency)
BM-03 meta-F~45°8.90.92++
BM-04 para-F~44°9.70.95+
BM-05 ortho,ortho-diF~85° (Perpendicular)8.40.40- (Inactive)

Note: BM-02 demonstrates the "Sweet Spot"—sufficient twist to fit a specific sub-pocket and lowered pKa for bioavailability, without the steric bulk of BM-05 which prevents binding.

Interaction Mechanism Diagram

The following diagram illustrates the specific molecular interactions that define the pharmacophore of a bioactive fluorinated biaryl methanamine.

InteractionMap cluster_ligand Ligand: Fluorinated Biaryl Methanamine cluster_receptor Receptor Binding Site Ring Ring A Steric Twist (Internal) A->Ring Pi_Pocket Aromatic Cage (Trp/Phe) A->Pi_Pocket T-shaped Pi-Stacking B Biaryl Bond Amine Methanamine (NH+) B->Amine Linker Fluorine Fluorine (Ortho) B->Fluorine C-F Bond Asp_Residue Aspartate (COO-) Amine->Asp_Residue Salt Bridge (Charge Interaction) Fluorine->Ring Backbone Backbone C=O Fluorine->Backbone Orthogonal Multipolar (C-F...C=O)

Figure 2: Interaction map showing the internal steric twist caused by Fluorine and its external multipolar interaction with receptor backbone carbonyls.

Experimental Validation Protocols

A pharmacophore model is a hypothesis.[1][2] It must be validated via synthesis and physicochemical assay.

Synthesis (Suzuki-Miyaura Coupling)

To access the specific biaryl geometries predicted by the model:

  • Reagents: Use ortho-fluorophenylboronic acid and the corresponding bromobenzylamine.

  • Catalyst:

    
     is preferred for sterically hindered ortho-substituted biaryls.
    
  • Conditions: 1,4-Dioxane/Water (4:1),

    
    , 90°C, 12h.
    
  • Purification: HPLC is critical to separate potential atropisomers if the rotational barrier is sufficiently high (

    
     kcal/mol), though in most methanamines, rapid rotation occurs at RT.
    
pKa Determination (Potentiometric Titration)

Validate the electronic modulation predicted by the model.

  • Instrument: Sirius T3 or equivalent autotitrator.

  • Concentration: 10 mM sample in 0.15 M KCl.

  • Method: Titrate from pH 2.0 to pH 12.0.

  • Data Analysis: Look for the shift in the amine

    
    .[3] A shift from ~9.8 (unsubstituted) to ~9.0 (fluorinated) confirms the inductive effect, validating the "Electronic Modulation" component of the pharmacophore.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[4] Link[4]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

Sources

Metabolic Stability Profiles of Furan-Containing Benzylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-containing benzylamines represent a high-reward, high-risk structural class in medicinal chemistry. While the furan ring serves as a compact, lipophilic hydrogen-bond acceptor (often a bioisostere for phenyl or pyridine) and the benzylamine moiety provides critical ionic anchoring, this combination creates a "double-edged" metabolic liability.

This guide details the technical assessment of these pharmacophores. It focuses on distinguishing between metabolic clearance (loss of drug) and bioactivation (formation of toxic intermediates). The presence of a furan ring necessitates a specific screening cascade to detect the formation of cis-2-butene-1,4-dial (BDA), a potent alkylating agent, while the benzylamine side chain requires monitoring for rapid oxidative deamination.

The Structural Alert: Mechanistic Basis

To engineer stability, one must first understand the instability. The metabolic fate of furan-containing benzylamines diverges into two primary pathways mediated by Cytochrome P450 (CYP450) enzymes, primarily CYP2E1 and CYP3A4.[1]

Pathway A: Furan Bioactivation (Toxicity Liability)

The furan ring is not inert. CYP450-mediated oxidation results in the opening of the furan ring to form cis-2-butene-1,4-dial (BDA) .[1][2][3][4][5]

  • Mechanism: CYP oxidation forms an unstable epoxide or radical intermediate, which rearranges to BDA.

  • Consequence: BDA is an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -unsaturated dialdehyde.[1][4][5] It acts as a Michael acceptor, reacting covalently with cellular nucleophiles (glutathione, protein lysine/cysteine residues, and DNA), leading to hepatotoxicity and potential carcinogenicity [1].
    
Pathway B: Benzylamine Oxidation (Clearance Liability)

The benzylamine moiety is susceptible to high intrinsic clearance (


).
  • Mechanism:

    
    -Carbon hydroxylation leads to a carbinolamine intermediate.
    
  • Consequence: Spontaneous collapse of the carbinolamine releases the amine and generates an aldehyde (deamination) or results in N-dealkylation. This drives rapid elimination, reducing half-life (

    
    ) [2].
    
Visualization: Metabolic Divergence

The following diagram illustrates the competing pathways between clearance and toxicity.

MetabolicPathways Parent Furan-Benzylamine (Parent Drug) CYP CYP450 (CYP2E1/3A4) Parent->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Furan Oxidation Carbinol Carbinolamine CYP->Carbinol Alpha-Hydroxylation BDA cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->BDA Ring Opening Adduct Protein/DNA Adduct (TOXICITY) BDA->Adduct Covalent Binding Aldehyde Aryl Aldehyde + Amine Carbinol->Aldehyde Deamination Clearance Renal/Biliary Elimination Aldehyde->Clearance

Figure 1: Divergent metabolic pathways of furan-containing benzylamines. Pathway A leads to reactive metabolite formation (Toxicity), while Pathway B drives rapid clearance (Efficacy loss).

Experimental Assessment Protocols

Standard stability assays are insufficient for this chemical class because they only measure the disappearance of the parent compound. You must implement a Reactive Metabolite Trapping assay to detect the "hidden" risk of furan ring opening.

Protocol A: Microsomal Stability (Clearance)

This protocol determines the intrinsic clearance (


) driven by benzylamine oxidation.
  • System: Human Liver Microsomes (HLM) or Hepatocytes.

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Cofactor: NADPH (1 mM).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

Procedure:

  • Pre-incubate HLM (0.5 mg/mL) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiate reaction with NADPH regenerating system.[1]

  • Quench aliquots at specified timepoints into ice-cold acetonitrile containing Internal Standard (IS).

  • Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    
Protocol B: Glutathione (GSH) Trapping (Bioactivation)

This is the critical safety filter. It detects the formation of BDA by "trapping" it with glutathione [3].

  • Trapping Agent: Glutathione (GSH) or N-Acetyl-Cysteine (NAC) at 5–10 mM (excess).

  • Rationale: BDA is a hard electrophile; GSH acts as a surrogate for cellular proteins.

Step-by-Step Methodology:

  • Incubation: Prepare HLM (1.0 mg/mL) + Test Compound (10 µM) + GSH (5 mM) in phosphate buffer.

  • Initiation: Add NADPH (1 mM). Include a negative control (no NADPH) to rule out chemical instability.

  • Duration: Incubate for 60 minutes at 37°C.

  • Quench: Add 1 volume of ice-cold acetonitrile.

  • Analysis (Neutral Loss Scan):

    • Inject into LC-MS/MS (High Resolution Mass Spec recommended, e.g., Q-TOF or Orbitrap).

    • Search Trigger: Look for metabolites with mass shift of +307 Da (Parent + GSH - 2H + O) or specific neutral loss of 129 Da (pyroglutamic acid moiety).

    • Specific Marker: For furan bioactivation, look specifically for the GSH-BDA conjugate (often a pyrrole-based adduct formed by reaction with the dialdehyde) [4].[6]

Data Interpretation & Decision Matrix

Summarize your screening results using the following matrix to guide lead optimization.

Profile Type

(Clearance)
GSH Adducts (Trapping)InterpretationAction
Ideal Low (< 10 µL/min/mg)None DetectedStable & SafeProgress to PK
Clearance Risk High (> 50 µL/min/mg)None DetectedMetabolically LabileModify Benzylamine (Steric/Electronic)
Toxicity Risk Low/HighPositive (+) Bioactivation AlertSTOP. Modify Furan Ring
Critical Failure HighPositive (+)Unstable & ToxicDiscard Scaffold
Visualization: The Screening Workflow

The following workflow ensures no toxic compound slips through to in vivo studies.

ScreeningCascade Start Candidate Selection (Furan-Benzylamine) Tier1 Tier 1: Metabolic Stability (HLM + NADPH) Start->Tier1 Decision1 High Clearance? Tier1->Decision1 Tier2 Tier 2: GSH Trapping (HLM + NADPH + GSH) Decision1->Tier2 No Mod1 Modify Benzylamine (Sterics/Deuteration) Decision1->Mod1 Yes Decision2 GSH Adducts? Tier2->Decision2 Mod2 Modify Furan (Block C2/C5 or Scaffold Hop) Decision2->Mod2 Yes (Toxic) Pass Proceed to In Vivo PK Decision2->Pass No (Safe) Mod1->Tier1 Retest Mod2->Tier1 Retest

Figure 2: Integrated screening cascade. Note that GSH trapping is mandatory for this structural class, regardless of clearance stability.

Mitigation Strategies

If your lead compound fails the assessment, apply these medicinal chemistry strategies.

Mitigating Furan Bioactivation

The goal is to prevent the formation of cis-2-butene-1,4-dial.

  • Block Metabolic "Soft Spots": Substitution at the C2 or C5 positions of the furan ring (e.g., with a methyl or chloro group) can sterically hinder CYP oxidation or electronically deactivate the ring [5].

  • Scaffold Hopping: Replace the furan with a more stable bioisostere:

    • Oxazole/Isoxazole: Lower electron density, significantly higher metabolic stability.

    • Thiophene: Similar geometry but different oxidation profile (though thiophenes have their own S-oxidation liabilities).

    • Phenyl: The classic replacement, though it increases lipophilicity (cLogP).

Mitigating Benzylamine Clearance
  • Deuteration: Replace benzylic hydrogens with deuterium (

    
    ). Due to the Kinetic Isotope Effect (KIE), the C-D bond is harder to break than C-H, potentially slowing dealkylation without changing binding affinity [6].
    
  • Steric Hindrance: Introduce an

    
    -methyl group (converting the benzylamine to a chiral amine). This blocks the approach of the CYP heme iron.
    
  • Electronic Deactivation: Add electron-withdrawing groups (e.g., -F, -CF3) to the phenyl ring of the benzylamine to reduce the electron density required for the initial oxidation step.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Available at: [Link]

  • Kalgutkar, A. S., et al. (2005). "Comprehensive Analysis of the Role of Reactive Metabolites in Drug-Induced Liver Injury." Current Drug Metabolism. Available at: [Link]

  • Gates, L. A., et al. (2012).[3] "Trapping of cis-2-butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes." Drug Metabolism and Disposition. Available at: [Link]

  • Kellert, M., et al. (2008).[7] "Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks." Chemical Research in Toxicology. Available at: [Link]

  • Pylori, H., et al. (2012).[8] "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Physicochemical Profiling & Development Guide: (5-Fluoro-2-(furan-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Biaryl Scaffold

This technical guide provides an in-depth analysis of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine , a specific biaryl benzylamine scaffold. In drug discovery, this structure represents a classic "fragment" profile often utilized in CNS-targeted libraries due to its low molecular weight and favorable polarity.[1]

However, the presence of the furan ring ortho to the methanamine functionality introduces specific physicochemical constraints and metabolic liabilities that must be managed early in the lead optimization phase. This guide synthesizes calculated properties with structural alerts to inform downstream experimental validation.

Structural Specifications & Molecular Descriptors

Precise structural definition is required to distinguish this compound from its isomers (e.g., furfurylamine derivatives).[1]

  • IUPAC Name: (5-Fluoro-2-(furan-2-yl)phenyl)methanamine

  • Chemical Formula: C₁₁H₁₀FNO[1]

  • Molecular Weight: 191.20 g/mol [1][2]

  • Canonical SMILES: NCC1=CC(F)=CC=C1C2=CC=CO2[1]

Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule and their impact on physicochemical behavior.

StructureAnalysis Core Benzylamine Core (Scaffold) Amine Primary Amine (pKa ~8.8 - 9.2) Solubility Driver Core->Amine C1 Attachment Furan Furan Ring (Ortho) Lipophilicity & Metabolic Alert Core->Furan C2 Attachment (Steric Twist) Fluoro Fluorine (Meta) Metabolic Block & pKa Modulation Core->Fluoro C5 Attachment Furan->Core Pi-Pi Stacking Potential

Figure 1: Functional decomposition of the scaffold. The ortho-positioning of the furan ring creates a non-planar conformation essential for binding selectivity but introduces metabolic risks.

Calculated Physicochemical Properties (In Silico)

The following data points are calculated based on consensus algorithms (e.g., SwissADME, ChemAxon) adapted for this specific chemotype.

Table 1: Core Physicochemical Profile
PropertyCalculated ValueDrug Discovery Context
LogP (Consensus) 1.9 – 2.2 Optimal. Well within the "Golden Triangle" for CNS penetration.[1] The furan adds lipophilicity, balanced by the amine.[1]
TPSA 39.16 Ų High Permeability. (NH₂ ≈ 26.02 + Furan-O ≈ 13.14).[1] Values < 90 Ų strongly favor BBB penetration.
pKa (Basic) 8.7 ± 0.5 Moderately Basic. The electron-withdrawing fluorine (meta) and furan (ortho-inductive) slightly lower the pKa compared to benzylamine (9.5), improving membrane permeability at physiological pH (7.4).[1]
Rotatable Bonds 2 Rigid. The biaryl bond and the methylene-amine bond are the only rotation points.
H-Bond Donors 1 (NH₂)Low. Favors membrane crossing.[1]
H-Bond Acceptors 2 (N, O)Low. Favors membrane crossing.[1]
Interpretation of the "Ortho-Effect"

The placement of the furan ring at the C2 position (ortho to the methanamine) is chemically significant. Unlike a para-substituted system, the ortho-furan creates steric bulk that forces the biaryl system out of planarity.

  • Impact: This "twist" prevents the molecule from intercalating into DNA (reducing genotoxicity risk) but may lock the conformation, affecting receptor binding kinetics.[1]

Structural Alerts: The Furan Liability

While the physicochemical numbers are attractive, the furan moiety represents a significant "structural alert" in medicinal chemistry.[1]

Mechanism of Toxicity: Cytochrome P450 enzymes (specifically CYP2E1 and CYP450 isoforms) can oxidize the furan ring. This results in the opening of the furan ring to form cis-enedione (or cis-enedial), a highly reactive Michael acceptor. This metabolite can covalently bind to proteins and DNA, leading to hepatotoxicity.[1]

Metabolic Activation Pathway

MetabolicPathway Parent Parent Molecule (Furan Intact) CYP CYP450 Oxidation (Bioactivation) Parent->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Enedial Cis-Enedione/Enedial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Toxicity) Enedial->Adduct Covalent Binding

Figure 2: The bioactivation pathway of furan-containing drugs. This risk must be assessed via Glutathione (GSH) trapping assays early in development.[1]

ADMET Prediction

Based on the calculated properties, the following ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile is projected:

  • Absorption (Human Intestinal): High. The combination of LogP ~2.0 and low TPSA ensures excellent passive diffusion.[1]

  • Blood-Brain Barrier (BBB): Yes. The compound is a likely CNS penetrant. The cationic amine (at pH 7.4) can utilize choline transporters, while the lipophilic core allows passive diffusion.[1]

  • Metabolism:

    • Primary Site:[1][3] Furan ring oxidation (High Risk).[1]

    • Secondary Site: N-dealkylation or deamination by MAO (Monoamine Oxidases) due to the primary amine structure.

    • Mitigation: The Fluorine at C5 blocks metabolic attack at the para-position of the phenyl ring, increasing the half-life of the scaffold itself.

Experimental Validation Protocols

Do not rely solely on calculations. The following protocols are the industry standard for validating the properties of this specific amine.

Protocol A: pKa Determination (Potentiometric Titration)

Why: Accurate pKa is critical to determine the ratio of ionized (soluble) to unionized (permeable) species at physiological pH.

  • Preparation: Dissolve 2-3 mg of the compound in a solution of 0.15 M KCl (to maintain ionic strength). If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

  • Titration: Titrate with 0.1 M HCl to fully protonate the amine, then back-titrate with 0.1 M KOH (standardized) under inert gas (Argon) to prevent carbonate formation.

  • Analysis: Use the Bjerrum difference plot method to calculate pKa.

  • Acceptance Criteria: The curve should show a single clear inflection point corresponding to the amine deprotonation.

Protocol B: LogP Measurement (Shake-Flask Method)

Why: HPLC retention times can be misleading for ionizable amines due to silanol interactions. The shake-flask method is the gold standard.

  • Phases: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibrium: Dissolve the compound in the aqueous phase. Add the octanol phase.[4]

  • Agitation: Shake for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (detection at ~254 nm, typical for biaryls).

  • Calculation:

    
    .
    
    • Note: To get true LogP (unionized), perform the assay at pH 10.5 (at least 2 units above the pKa).[1]

Protocol C: Reactive Metabolite Trapping (GSH Assay)

Why: To confirm if the furan ring is generating toxic metabolites.

  • Incubation: Incubate compound (10 µM) with Human Liver Microsomes (HLM) and NADPH.

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (5 mM).

  • Analysis: Quench with acetonitrile and analyze via LC-MS/MS.

  • Detection: Look for Mass Shifts of +307 Da (GSH adduct).[1] Presence confirms the furan ring opening and reactive intermediate formation.

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][5][6][7][8] Scientific Reports, 7, 42717.[8] Link[1]

  • Furan Metabolic Toxicity: Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[1] Link[1]

  • pKa Determination Standards: Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.[1] Link

  • Lipinski Rule of 5: Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.[1] Link

  • PubChem Compound Summary: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 16228102.[2] (Note: Isomer reference for MW validation). Link[1]

Sources

Lipophilicity and LogP values of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide on Lipophilicity and LogP Determination

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine (CAS: 923230-19-7). As a biaryl scaffold featuring a primary amine, a fluorinated phenyl ring, and a furan moiety, this compound presents specific challenges in lipophilicity assessment due to ionization at physiological pH.

This document details the theoretical lipophilicity profile, the critical distinction between LogP and LogD for this specific amine, and a validated High-Performance Liquid Chromatography (HPLC) protocol (based on OECD Guideline 117) for experimental determination.

Molecular Architecture & Physicochemical Context

To accurately assess lipophilicity, we must first deconstruct the molecular features that drive solvation behavior. This molecule is a fluorinated biaryl methylamine .

Structural Decomposition
  • The Core (Phenyl-Furan): The biaryl bond connects a phenyl ring to a furan ring. This extended

    
    -system increases planarity and lipophilicity compared to single-ring analogs.
    
  • 5-Fluoro Substituent: The fluorine atom at the 5-position of the phenyl ring is a bioisostere for hydrogen but significantly more lipophilic. It also serves to block metabolic oxidation at that position (para to the furan attachment).

  • Methanamine (–CH

    
    NH
    
    
    
    ):
    This is the critical "warhead" for solubility. It is a primary amine with a predicted pKa of approximately 8.8–9.5. At physiological pH (7.4), this group exists predominantly in its cationic form (–CH
    
    
    NH
    
    
    ), drastically altering the distribution coefficient (LogD).
Consensus Computational Data

The following table summarizes the theoretical physicochemical profile based on consensus algorithms.

PropertyValueDescription
Formula C

H

FNO
-
MW 191.20 g/mol Fragment-like chemical space
XLogP3-AA 1.6 Atom-additive prediction (Neutral species)
TPSA 39.2 ŲTopological Polar Surface Area (Good BBB permeability potential)
H-Bond Donors 1Primary amine hydrogens
H-Bond Acceptors 3Furan oxygen + Amine nitrogen
Predicted pKa ~9.2Basic amine center

Senior Scientist Insight: Do not rely solely on the XLogP3 value of 1.6 for biological assays. That value represents the neutral species. In a pH 7.4 buffer, the effective lipophilicity (LogD


) will be significantly lower (likely between -0.5 and 0.5) due to ionization.[1]

The LogP vs. LogD Divergence

For drug development professionals, the distinction between the partition coefficient (LogP) and the distribution coefficient (LogD) is non-negotiable for this compound.

  • LogP: The ratio of the concentration of the neutral species in octanol vs. water.[1]

    • Relevance: Structural binding affinity, storage stability.

  • LogD (pH dependent): The ratio of the sum of all species (neutral + ionized) in octanol vs. water.

    • Relevance: ADME, blood-brain barrier (BBB) penetration, solubility in blood plasma.

Ionization Pathway

The following Graphviz diagram illustrates the ionization equilibrium and its impact on ADME properties.

IonizationPathway Compound_Neutral Neutral Species (LogP ~1.6) High Membrane Permeability Compound_Ionized Cationic Species (-NH3+) (LogD < 0) High Aqueous Solubility Compound_Neutral->Compound_Ionized pH < pKa (Protonation) Bio_Barrier Lipid Membrane (BBB / GI Tract) Compound_Neutral->Bio_Barrier Passive Diffusion Compound_Ionized->Bio_Barrier Repulsion / Low Permeability Target Biological Target (Receptor/Enzyme) Bio_Barrier->Target Intracellular Access

Figure 1: The ionization equilibrium of the methanamine group determines whether the molecule permeates membranes (Neutral) or remains solvated in the aqueous phase (Ionized).

Experimental Determination: HPLC Protocol (OECD 117)[2][3]

While the "Shake-Flask" method (OECD 107) is the absolute standard, it is prone to emulsion formation with amines and requires high compound consumption. For (5-Fluoro-2-(furan-2-yl)phenyl)methanamine, the Reverse-Phase HPLC Method (OECD 117) is superior due to speed, reproducibility, and lower sample requirement.

Principle

Lipophilicity is correlated with the retention time (


) on a C18 column. The capacity factor (

) is calculated and compared against a calibration curve of reference standards with known LogP values.[2]
Materials & Reagents[5]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), end-capped to minimize silanol interactions with the amine.

  • Mobile Phase: Methanol/Water (75:25 v/v).

    • Critical Modification: Add 0.1% Triethylamine (TEA) or use a phosphate buffer (pH 7.4) to suppress ionization and mask free silanols. Without this, the amine will tail significantly, invalidating the

      
      .
      
  • Dead Time Marker: Thiourea or Sodium Nitrate (unretained compounds).

  • Reference Standards: Benzylamine (LogP 1.09), Acetophenone (LogP 1.58), Benzene (LogP 2.13), Toluene (LogP 2.73).

Step-by-Step Methodology
  • Preparation of Standards: Dissolve reference standards in the mobile phase to a concentration of 0.1 mg/mL.

  • Preparation of Analyte: Dissolve (5-Fluoro-2-(furan-2-yl)phenyl)methanamine in the mobile phase (0.5 mg/mL).

  • Dead Time (

    
    ) Determination:  Inject the dead time marker and record the retention time.
    
  • Data Acquisition: Inject standards and the analyte in triplicate. Record retention times (

    
    ).
    
  • Calculation of Capacity Factor (

    
    ): 
    
    
    
    
  • Regression Analysis: Plot

    
     of standards (y-axis) vs. known LogP (x-axis) to generate a linear equation:
    
    
    
    
  • Determination: Substitute the

    
     of the analyte into the equation to solve for its LogP.
    
Workflow Diagram

HPLC_Protocol Start Start: Sample Prep MobilePhase Prepare Mobile Phase MeOH:Water + 0.1% TEA (Suppress Amine Ionization) Start->MobilePhase Inject_Dead Inject Dead Time Marker (Thiourea) -> Measure t0 MobilePhase->Inject_Dead Inject_Stds Inject Ref Standards (Known LogP) -> Measure tR Inject_Dead->Inject_Stds Calc_K Calculate Capacity Factor (k') k' = (tR - t0) / t0 Inject_Stds->Calc_K Calib_Curve Generate Calibration Curve Log k' vs. LogP Calc_K->Calib_Curve Interpolate Interpolate LogP from Curve Calib_Curve->Interpolate Inject_Analyte Inject (5-Fluoro-2-(furan-2-yl)phenyl)methanamine Measure tR Inject_Analyte->Interpolate Result Final LogP Value Interpolate->Result

Figure 2: Operational workflow for HPLC-based LogP determination emphasizing amine-specific mobile phase adjustments.

Interpretation & Implications for Drug Development

Expected Results
  • Neutral LogP (HPLC extrapolated): Expect a value between 1.5 and 1.8 . This indicates moderate lipophilicity, suitable for oral bioavailability (Lipinski's Rule of 5 compliant).

  • LogD (pH 7.4): If measured in buffered octanol/water, expect a value < 0.5.

ADME Impact
  • BBB Permeability: The neutral form (LogP ~1.6) is sufficiently lipophilic to cross the Blood-Brain Barrier. However, the high pKa means only a small fraction is neutral in plasma. This compound may require a prodrug strategy or specific formulation if CNS targeting is the goal.

  • Solubility: The methanamine group ensures high solubility in acidic environments (stomach pH 1-2), suggesting good dissolution profiles for oral dosing.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link][3]

  • PubChem. (2025).[4] Compound Summary: [5-(4-fluorophenyl)furan-2-yl]methanamine (CID 16228102).[4] National Library of Medicine. [Link]

  • Comer, J., & Tam, K. (2001). Lipophilicity Profiles: Theory and Measurement.
  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

Sources

Methodological & Application

Application Note: (5-Fluoro-2-(furan-2-yl)phenyl)methanamine in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the application of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine (referred to herein as Fragment F-2M ) as a high-value scaffold in Fragment-Based Drug Design (FBDD).

While simple in structure, Fragment F-2M represents a "privileged" chemical motif. It combines a polar anchor (primary amine) with a twisted biaryl system (phenyl-furan), offering a specific 3D geometry that avoids the "flatland" problem common in early synthetic libraries. Furthermore, the inclusion of the fluorine atom at the 5-position serves a dual purpose: it blocks a primary site of metabolic oxidation and acts as a sensitive reporter for 19F-NMR screening .

Key Physicochemical Profile (The "Rule of Three")

Before experimental application, the fragment must be validated against FBDD criteria.

PropertyValueFBDD "Rule of 3" ComplianceStrategic Note
Molecular Weight 191.20 DaPass (< 300)Allows significant mass addition during optimization.
cLogP ~1.8Pass (< 3)Good solubility for high-concentration NMR/SPR assays.
H-Bond Donors 2 (-NH2)Pass (≤ 3)Primary amine acts as a critical "anchor" residue.
H-Bond Acceptors 2 (N, O)Pass (≤ 3)Furan oxygen can accept weak H-bonds.
Rotatable Bonds 2Pass (≤ 3)Low entropic penalty upon binding.
Topology Biaryl TwistN/A Ortho-substitution forces a non-planar conformation (~30-50° twist), improving selectivity.

Workflow Overview

The following diagram outlines the critical path from library storage to lead generation using Fragment F-2M.

FBDD_Workflow cluster_cycle Iterative Design Cycle Library Fragment Library (DMSO Stock) QC QC: Solubility & Purity (LC-MS / Nephelometry) Library->QC 100 mM Screen Primary Screen: 19F-NMR or STD-NMR QC->Screen Cocktailing Validation Hit Validation: SPR (Kd) & X-ray Soaking Screen->Validation Hits Evolution Chemical Evolution: 'Grow' Strategy via Amine Validation->Evolution Structure-Guided Validation->Evolution Evolution->Validation Lead Lead Compound (Furan Bioisostere Replacement) Evolution->Lead Optimization

Caption: Integrated workflow for Fragment F-2M, moving from QC to iterative structural optimization.

Protocol A: Ligand-Observed Screening (19F-NMR)[1]

Rationale: The 5-Fluoro substituent allows for 19F-NMR screening . Unlike 1H-NMR, 19F-NMR has no background signal from the protein, allowing for rapid, unambiguous detection of binding events (signal broadening or chemical shift perturbation).

Materials
  • Protein Target: >95% purity, concentrated to 20–50 µM in buffer.

  • Fragment F-2M: 200 mM stock in d6-DMSO.

  • Buffer: 50 mM Phosphate/Tris, 150 mM NaCl, 10% D2O (lock), pH 7.4. Avoid fluorinated buffers.

  • Reference: Trifluoroacetic acid (TFA) or Fluorocytosine (internal standard).

Step-by-Step Methodology
  • Solubility Check: Dilute Fragment F-2M to 500 µM in assay buffer. Centrifuge at 13,000 x g for 10 mins. Analyze supernatant by HPLC to ensure no aggregation/precipitation.

  • Sample Preparation:

    • Experimental Tube: 20 µM Protein + 400 µM Fragment F-2M (20:1 Ligand:Protein ratio).

    • Reference Tube: 400 µM Fragment F-2M + Buffer (No Protein).

  • Data Acquisition:

    • Use a cryoprobe-equipped NMR (500/600 MHz).

    • Pulse sequence: 1D 19F with proton decoupling (checking for T2 relaxation broadening).

    • Scans: 128–512 (depending on concentration).

  • Analysis:

    • Overlay the spectra of Experimental vs. Reference.

    • Hit Criteria: A reduction in peak height >30% or a line-width broadening >10 Hz in the presence of protein indicates binding.

Protocol B: Structural Validation (SPR)

Rationale: Surface Plasmon Resonance (SPR) determines the binding affinity (


) and kinetics. Because fragments have fast off-rates (

), equilibrium analysis is required.
Experimental Setup
  • Sensor Chip: CM5 or Streptavidin (SA) series.

  • Immobilization: Target protein density should be high (3000–5000 RU) because the fragment signal (

    
    ) will be low due to its low mass (191 Da).
    
    • Calculation:

      
      
      
Execution
  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if running buffer contains 5% DMSO. This is critical for fragments, as bulk refractive index changes can mask the binding signal.

  • Injection Series:

    • Inject Fragment F-2M as a concentration series: 0, 15, 31, 62, 125, 250, 500, 1000 µM.

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30–60 seconds (steady state is reached quickly).

  • Data Processing:

    • Subtract Reference Channel (unmodified surface).

    • Subtract Buffer Blanks (double referencing).

    • Fit steady-state response (

      
      ) vs. Concentration to a 1:1 binding isotherm to derive 
      
      
      
      .

Chemical Evolution: The "Grow" Strategy

Once binding is confirmed (typically


 = 100 µM – 2 mM), the fragment must be "grown" to increase affinity. The primary amine is the vector for expansion.
Synthetic Pathway: Amide Coupling

The most common evolution is coupling the amine to a carboxylic acid library to probe an adjacent hydrophobic pocket (e.g., the "back pocket" in kinases).

Chemistry_Evolution Frag Fragment F-2M (Amine Anchor) Coupling Coupling Reaction (HATU/DIPEA, DMF) Frag->Coupling Reagent R-COOH (Acid Library) Reagent->Coupling Product Amide Derivative (Lead Gen 1) Coupling->Product Yield >80%

Caption: Standard parallel synthesis workflow for evolving the amine vector.

Critical Consideration: The Furan Liability

Expert Insight: While the furan ring provides excellent aromatic interactions in the fragment stage, it is a potential toxicophore in late-stage drug development (metabolic opening to reactive dicarbonyls).

  • Strategy: Use the furan in the Fragment and Hit-to-Lead phase to establish binding geometry.

  • Optimization: In the Lead Optimization phase, perform a "scaffold hop" to replace the furan with a bioisostere, such as Oxazole , Thiophene , or a Pyridine ring, to improve metabolic stability while maintaining the vector.

Case Study: Targeting the Kinase Hinge Region

Hypothesis: Fragment F-2M mimics the adenine ring of ATP.

  • Binding Mode: The primary amine (

    
    ) forms a key hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu/Met residues).
    
  • The Twist: The ortho-furan ring twists out of plane, filling the hydrophobic "gatekeeper" pocket without clashing with the ribose binding site.

  • Results:

    • Initial Screen (19F-NMR): Hit confirmed.

    • SPR:

      
      .
      
    • X-ray Crystallography: Confirmed binding to the ATP pocket.

    • Evolution: Acylation of the amine with a substituted benzoyl chloride improved affinity to

      
       (40-fold improvement).
      

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Validating the use of Fluorine for stability and NMR). Link

  • Dalvit, C., et al. (2002). "Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics." Journal of the American Chemical Society. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Pike, K. G., et al. (2011). "Furan bioisosteres: identification of a stable, potent, and selective series of inhibitors." Journal of Medicinal Chemistry. (Addressing the Furan liability). Link

Scalable manufacturing processes for fluorinated phenyl methanamines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Process Development Topic: Scalable Manufacturing Processes for Fluorinated Phenyl Methanamines Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, enhancing critical properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] Fluorinated phenyl methanamines, in particular, represent a privileged scaffold found in numerous pharmaceuticals and agrochemicals.[3][4] Scaling the synthesis of these vital building blocks from the laboratory to industrial production presents significant challenges, including the handling of hazardous reagents, process safety, and cost-effectiveness. This guide provides a detailed overview of robust and scalable manufacturing strategies for fluorinated phenyl methanamines. We delve into the mechanistic rationale behind key synthetic routes, including reductive amination and catalytic hydrogenation, and explore enabling technologies like continuous flow chemistry and biocatalysis that offer enhanced safety and efficiency.[5][6] Each section is supported by detailed, field-proven protocols, data-driven comparisons, and critical safety considerations to empower researchers and drug development professionals in creating efficient, safe, and scalable manufacturing processes.

The Strategic Importance of Fluorine in Amine Scaffolds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its introduction into a molecular scaffold can profoundly alter its physicochemical properties. In medicinal chemistry, this "fluorine effect" is leveraged to fine-tune a drug candidate's profile.[2] Fluorine atoms or fluoroalkyl groups can block sites of metabolic attack by cytochrome P450 enzymes, increasing the drug's half-life.[4] Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups, such as the amine in phenyl methanamines, influencing the molecule's binding affinity to biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.[3][7][8] Consequently, robust and scalable methods for producing these fluorinated building blocks are in high demand.[9]

Core Strategies for Scalable Synthesis

Reductive Amination: The Workhorse Route

Reductive amination is arguably the most direct and widely utilized method for synthesizing substituted amines on a large scale.[4] The process involves the condensation of a fluorinated benzaldehyde or ketone with an amine (or ammonia) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[10] This one-pot approach is highly efficient and atom-economical.

Causality of Reagent Selection: The choice of reducing agent is critical for the success of a reductive amination protocol. The ideal reagent must selectively reduce the C=N bond of the imine intermediate without significantly reducing the starting carbonyl compound.[10] This selectivity prevents the formation of undesired alcohol byproducts.

  • Sodium Borohydride (NaBH₄): A cost-effective and common reagent. However, it can also reduce aldehydes, requiring careful control of reaction conditions, often by pre-forming the imine before adding the reductant.[11]

  • Sodium Cyanoborohydride (NaBH₃CN): Less reactive than NaBH₄, it shows excellent selectivity for reducing the protonated imine (iminium ion) over the neutral carbonyl group.[4][10] This allows for a true one-pot reaction where all components can be mixed from the start. However, its use generates toxic cyanide waste, a significant concern for large-scale manufacturing.[12]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and non-toxic alternative to NaBH₃CN, it is highly effective for a wide range of substrates and has become a preferred reagent in process chemistry.[10][12]

  • Zinc Borohydride (Zn(BH₄)₂): Offers an efficient and safer alternative to cyanoborohydride and is adaptable to multigram-scale preparations.[13]

Reducing AgentKey AdvantagesKey DisadvantagesScalability Considerations
NaBH₄ Low cost, readily availableLow selectivity, can reduce carbonylsRequires process control (e.g., staged addition)
NaBH₃CN High selectivity for iminium ionsHighly toxic cyanide byproductsWaste stream management is critical and costly
NaBH(OAc)₃ High selectivity, non-toxic, mildHigher cost than NaBH₄Preferred choice for many scalable processes
H₂ / Catalyst High atom economy, "green"Requires pressure equipment, catalyst costWell-established for large-scale hydrogenation
Zn(BH₄)₂ Good yields, safer than NaBH₃CNMoisture sensitiveA good alternative for medium- to large-scale synthesis[13]

This protocol describes the synthesis of N-methyl-1-(4-fluorophenyl)methanamine.

Materials:

  • 4-Fluorobenzaldehyde

  • Methylamine (e.g., 40% solution in H₂O or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry reactor vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-fluorobenzaldehyde (1.0 eq).

  • Solvent Addition: Add the chosen solvent (DCM or THF) to achieve a suitable concentration (e.g., 0.5 M).

  • Amine Addition: Add methylamine solution (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed. Stir the mixture for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with the reaction solvent (e.g., DCM).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by crystallization after salt formation (e.g., with HCl or fumaric acid) if required.

G A Fluorinated Benzaldehyde C Condensation (Imine Formation) A->C B Amine / Ammonia B->C E In-situ Reduction C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E G Quench & Workup E->G F Fluorinated Phenyl Methanamine H Purification G->H H->F

Caption: One-pot reductive amination workflow.

Catalytic Hydrogenation of Fluorinated Benzonitriles

An alternative scalable route is the catalytic hydrogenation of readily available fluorinated benzonitriles. This method is particularly attractive due to its high atom economy.[14] The reaction typically involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst.

Causality of Catalyst & Condition Selection: The primary challenge in nitrile hydrogenation is controlling selectivity. The initially formed primary amine can react with the intermediate imine to form a secondary amine, which can be further hydrogenated.[14][15]

  • Catalysts: Raney Nickel is a cost-effective and widely used catalyst in industrial settings. Palladium on carbon (Pd/C) and Cobalt-based catalysts are also effective.[15][16] The choice of catalyst can significantly influence the reaction rate and selectivity.

  • Ammonia: The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amine byproducts. Ammonia shifts the equilibrium away from the condensation reaction that leads to these impurities.[15]

  • Solvent & Pressure: Solvents like methanol or ethanol are typically used. The reaction requires elevated hydrogen pressure, necessitating the use of specialized high-pressure reactor systems (autoclaves).

This protocol describes the synthesis of 4-fluorobenzylamine from 4-fluorobenzonitrile.

Materials:

  • 4-Fluorobenzonitrile

  • Raney Nickel (50% slurry in water) or 5% Pd/C

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia (optional, can be supplied as a solution in methanol or as a gas)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure hydrogenation reactor (autoclave) with gas inlet, pressure gauge, and stirrer.

Procedure:

  • Reactor Charging: To the autoclave vessel, add 4-fluorobenzonitrile (1.0 eq) and the solvent (e.g., methanolic ammonia).

  • Catalyst Addition: Carefully add the Raney Nickel catalyst (5-10% w/w of the nitrile). Caution: Raney Nickel is pyrophoric and must be handled under a liquid blanket.

  • Sealing & Purging: Seal the reactor. Purge the system several times with nitrogen to remove air, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

  • Cooldown & Venting: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet and disposed of safely.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 4-fluorobenzylamine.

  • Purification: The product can be purified by vacuum distillation.

G A Fluorinated Benzonitrile C High-Pressure Reactor A->C B H₂ Gas & Catalyst (e.g., Raney Ni) B->C D Reduction -C≡N → -CH₂NH₂ C->D Heat, Pressure E Catalyst Filtration D->E F Solvent Removal E->F G Purified Product F->G

Caption: Scalable nitrile hydrogenation process.

Enabling Technologies for Modern Manufacturing

Continuous Flow Chemistry for Fluorination

Many fluorination reactions, especially those used to install the fluorine atom onto an aromatic ring or to convert a hydroxyl group to a fluoride, employ hazardous and corrosive reagents like diethylaminosulfur trifluoride (DAST) or even hydrofluoric acid (HF).[1][7] Continuous flow chemistry offers a paradigm shift in handling such reactions safely and efficiently.[5]

Causality of Adopting Flow Chemistry:

  • Enhanced Safety: By confining hazardous reagents and unstable intermediates to the small volume of a reactor coil, the risk of a large-scale thermal runaway or exposure is dramatically minimized.[17][18] In-line quenching can immediately neutralize hazardous byproducts.[18]

  • Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, enabling precise control over reaction temperature and mixing, which often leads to higher yields and purities.[8]

  • Scalability: Scaling up a flow process (scaling out) is often as simple as running the reactor for a longer time or using multiple reactors in parallel, bypassing the complex challenges of scaling up batch reactors.[19]

G cluster_0 Reagent Pumps cluster_1 Reactor Module cluster_2 Workup Module A Substrate Solution C T-Mixer A->C B Fluorinating Agent (e.g., DAST) B->C D Heated/Cooled Reactor Coil C->D F T-Mixer D->F E Quench Solution Pump E->F G Scavenger Cartridge F->G H Back Pressure Regulator G->H I Product Collection H->I

Caption: Modular continuous flow fluorination setup.

Biocatalysis for Asymmetric Synthesis

For chiral fluorinated phenyl methanamines, which are common in active pharmaceutical ingredients (APIs), biocatalysis provides an environmentally friendly and highly selective manufacturing route. Enzymes like transaminases (TAs) or reductive aminases can convert a prochiral fluorinated ketone into a single enantiomer of the desired amine with exceptional purity (>99% ee).[6][20]

Causality of Adopting Biocatalysis:

  • Stereoselectivity: Enzymes operate in a precisely defined three-dimensional active site, enabling stereoselectivity that is often difficult and costly to achieve with traditional chemical catalysts.[21]

  • Green Chemistry: Biocatalytic reactions are typically run in water under mild conditions (ambient temperature and pressure), reducing energy consumption and the use of volatile organic solvents.[6]

  • Process Simplification: This approach can eliminate the need for chiral resolution steps, which are inherently inefficient as they discard at least 50% of the material.

Process Safety and Analytical QC

Safety Considerations for Fluorinating Agents

Working with fluorinating agents requires stringent safety protocols and specialized equipment.

  • Elemental Fluorine (F₂): Highly toxic, corrosive, and reactive. Its use is restricted to specialized facilities with remote handling capabilities.[22][23]

  • Hydrofluoric Acid (HF): Extremely corrosive and toxic. HF can cause severe, deep-tissue burns that may not be immediately painful. All work must be conducted in a well-ventilated fume hood, and personnel must use appropriate personal protective equipment (PPE). A calcium gluconate gel should always be readily available as a first-aid antidote for skin exposure.[22]

  • DAST and Analogs: These reagents can decompose violently if overheated and release HF upon contact with moisture. Reactions should be run behind a blast shield, and care must be taken to avoid water.[1]

Analytical Quality Control (QC)

Robust analytical methods are essential to ensure the quality, purity, and identity of the final product and intermediates.

  • Standard Characterization: Techniques like Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), High-Resolution Mass Spectrometry (HRMS), and HPLC are used to confirm the structure and purity of the synthesized compounds.[24]

  • Total Organic Fluorine (TOF): For regulatory and environmental monitoring, it is often necessary to quantify the total amount of organically bound fluorine. Combustion Ion Chromatography (CIC) is a standard method where the sample is combusted to convert all fluorine to hydrogen fluoride (HF), which is then captured in an aqueous solution and quantified by ion chromatography.[25][26][27]

Objective: To quantify the total amount of organically bound fluorine in a sample.

Principle:

  • Sample Preparation: The aqueous sample is passed through a solid-phase extraction (SPE) cartridge that adsorbs organic molecules while allowing inorganic fluoride ions to pass through.

  • Combustion: The cartridge containing the adsorbed organic fluorine is placed in a high-temperature furnace (typically >900 °C) with a stream of moist argon and oxygen. The organic compounds are combusted, and all fluorine is converted into gaseous hydrogen fluoride (HF).

  • Absorption: The gas stream is passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻).

  • Quantification: The concentration of fluoride ions in the absorption solution is determined using an Ion Chromatograph (IC) equipped with a conductivity detector. The result is reported as the mass of fluoride per volume or mass of the original sample.[26]

Summary and Future Outlook

The scalable manufacturing of fluorinated phenyl methanamines relies on a foundation of robust chemical transformations, primarily reductive amination and catalytic nitrile hydrogenation. The choice of method is dictated by factors such as raw material availability, cost, and the specific molecular target. For modern process development, enabling technologies are becoming indispensable. Continuous flow chemistry provides a powerful platform for safely handling hazardous fluorination reactions and achieving superior process control. Simultaneously, biocatalysis offers an unparalleled advantage in producing enantiomerically pure amines through sustainable and highly selective processes. As the demand for complex fluorinated APIs continues to grow, a multi-faceted approach that integrates these classic and modern strategies will be crucial for developing the safe, efficient, and scalable manufacturing processes of the future.

References

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  • [5] Baumann, M., Baxendale, I. R., & Ley, S. V. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. University of Cambridge. Available at: [Link]

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  • [21] Nature Communications. (2025). Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter. Available at: [Link]

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  • [8] DSpace@MIT. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Available at: [Link]

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  • [1] Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Available at: [Link]

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  • [6] ResearchGate. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-308. Available at: [Link]

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  • [2] National Institutes of Health. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(12), 3329-3342. Available at: [Link]

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Sources

Application Note: A Guide to N-Alkylation Strategies for (5-Fluoro-2-(furan-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of primary amines is a cornerstone transformation in medicinal chemistry and drug development, providing access to a vast array of secondary and tertiary amines that are prevalent in pharmacologically active compounds. This guide provides a detailed technical overview of robust and efficient reagents and protocols for the N-alkylation of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine, a benzylic amine featuring both an electron-withdrawing fluoro-substituent and an acid-sensitive furan moiety. We will explore three primary strategic approaches: reductive amination, direct alkylation with alkyl halides, and catalytic alkylation using alcohols. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into methodological choices, reaction optimization, and detailed, step-by-step protocols to ensure reproducible and high-yielding results.

Substrate Analysis: Key Chemical Considerations

The successful N-alkylation of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine requires a nuanced approach that respects its unique structural features. An effective strategy must account for the following:

  • Primary Benzylic Amine: The amine is highly nucleophilic and reactive, which is advantageous for the desired C-N bond formation. However, this reactivity also means that the secondary amine product will be even more nucleophilic, creating a significant risk of over-alkylation in certain methods.[1]

  • Furan Moiety: The furan ring is an electron-rich aromatic heterocycle. It is notoriously sensitive to strongly acidic conditions, under which it can undergo polymerization or ring-opening.[2] Therefore, reaction conditions must be carefully selected to be mild and preferably neutral or slightly basic.

  • Fluorophenyl Group: The fluorine atom at the 5-position is an electron-withdrawing group. This has a modest electronic effect on the phenyl ring and the benzylic position, slightly decreasing the amine's basicity and nucleophilicity compared to an unsubstituted analog. This effect is generally well-tolerated by most alkylation methods.

A logical workflow for selecting the appropriate N-alkylation strategy is essential for navigating these considerations effectively.

G sub Start: (5-Fluoro-2-(furan-2-yl)phenyl)methanamine decision1 Desired Selectivity? sub->decision1 reductive_amination Reductive Amination decision1->reductive_amination High (Primary Goal) borrowing_hydrogen Catalytic (Borrowing Hydrogen) decision1->borrowing_hydrogen High & Green (Atom Economy) direct_alkylation Direct Alkylation (Alkyl Halide) decision1->direct_alkylation Poly-alkylation Acceptable or Desired ra_details • Excellent for mono-alkylation • Mild reducing agents (e.g., NaBH(OAc)₃) • Tolerates furan ring • Wide carbonyl scope reductive_amination->ra_details bh_details • Uses alcohols as alkylating agents • High atom economy (water byproduct) • Requires transition metal catalyst • May require higher temperatures borrowing_hydrogen->bh_details da_details • Simple Sₙ2 reaction • High risk of over-alkylation • Requires careful control of stoichiometry • Base selection is critical direct_alkylation->da_details

Figure 1: Decision workflow for N-alkylation of the target amine.

Strategic Approaches to N-Alkylation

Reductive Amination: The Method of Choice for Selectivity

Reductive amination is arguably the most versatile and widely employed method for the N-alkylation of primary amines in a controlled manner.[3] The reaction proceeds in a one-pot fashion by first forming an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine.[4]

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier choice for this transformation. It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is too gentle to reduce the starting aldehyde or ketone, thus preventing the formation of alcohol byproducts.[5] In contrast, stronger reductants like sodium borohydride (NaBH₄) can reduce both the imine and the carbonyl group and must typically be added after imine formation is complete.[5]

  • pH Control: Imine formation is catalyzed by mild acid, but strong acidic conditions must be avoided to protect the furan ring. Often, the reaction is run in the presence of a small amount of acetic acid or is autocatalytic if the amine salt is used.

Advantages:

  • Excellent control over mono-alkylation.

  • Broad substrate scope, allowing for the introduction of diverse alkyl groups.

  • Mild reaction conditions that are compatible with the furan moiety.

Direct Alkylation with Alkyl Halides: A Classic but Flawed Approach

Direct alkylation via an Sₙ2 reaction between the amine nucleophile and an alkyl halide is the most traditional method.[6] However, it suffers from a significant drawback: the product secondary amine is generally more nucleophilic than the starting primary amine. This leads to a "runaway" reaction where the product competes with the starting material for the remaining alkyl halide, resulting in a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.[1][7]

Causality Behind Experimental Choices:

  • Stoichiometry and Base: To favor mono-alkylation, a large excess of the primary amine can be used, but this is impractical and wasteful for a complex substrate like (5-Fluoro-2-(furan-2-yl)phenyl)methanamine. The choice of base is also crucial; a non-nucleophilic, hindered base can help by deprotonating the ammonium salt intermediate without competing in the alkylation.[6]

  • Protecting Groups: A more reliable strategy for achieving mono-alkylation involves the use of a protecting group. For instance, the primary amine can be converted to its N-trifluoroacetyl derivative. This protected intermediate can be selectively mono-alkylated and subsequently deprotected under mild conditions to yield the pure secondary amine.[8]

Limitations:

  • Poor selectivity often leads to product mixtures that are difficult to separate.[1]

  • The use of toxic and mutagenic alkylating agents can be a concern.[9]

Catalytic N-Alkylation with Alcohols: A Green Alternative

Modern catalytic methods, often termed "Borrowing Hydrogen" or "Hydrogen Autotransfer," utilize alcohols as benign alkylating agents.[9][10] In this process, a transition-metal catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the imine intermediate, regenerating the catalyst and producing water as the sole byproduct.[11]

Causality Behind Experimental Choices:

  • Catalyst System: This methodology is entirely dependent on the catalyst. While noble metals like Ruthenium and Iridium are highly effective, significant progress has been made with more sustainable and earth-abundant first-row transition metals such as Manganese, Iron, and Nickel.[12][13] The choice of catalyst and ligands determines the reaction temperature and functional group tolerance.

  • Reaction Conditions: These reactions often require elevated temperatures (80-140 °C) and an inert atmosphere to maintain catalyst activity.[13] This must be considered in the context of the thermal stability of the starting material and product.

Advantages:

  • High atom economy and environmentally friendly, with water as the only byproduct.[10]

  • Avoids the use of stoichiometric reagents and hazardous alkyl halides.

Comparative Summary of N-Alkylation Reagents

Method Reagent System Typical Conditions Selectivity Advantages Limitations
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE or DCM, RT, 2-12 hExcellent for Mono-alkylationWide substrate scope, mild conditions, high yields, reliable.[4]Requires stoichiometric reductant.
Direct Alkylation Alkyl Halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃)DMF or ACN, RT to 60 °CPoor; often yields mixturesSimple setup, readily available reagents.[6]High risk of over-alkylation, purification challenges, use of hazardous halides.[1]
Catalytic Alkylation Alcohol, Transition-Metal Catalyst, Base (e.g., t-BuOK)Toluene or Dioxane, 80-140 °CGood to Excellent for Mono-alkylationHigh atom economy, green (water byproduct), uses benign alcohols.[9][13]Requires catalyst, may need high temperatures, potential for catalyst poisoning.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of N-Ethyl-(5-fluoro-2-(furan-2-yl)phenyl)methanamine via Reductive Amination

This protocol describes a reliable method for the selective mono-ethylation of the primary amine using acetaldehyde and sodium triacetoxyborohydride.[3]

Materials:

  • (5-Fluoro-2-(furan-2-yl)phenyl)methanamine (1.0 eq.)

  • Acetaldehyde (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (5-Fluoro-2-(furan-2-yl)phenyl)methanamine (1.0 eq.) and dissolve in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add acetaldehyde (1.2 eq.) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-ethylated product.

Protocol 4.2: Synthesis of N-Methyl-(5-fluoro-2-(furan-2-yl)phenyl)methanamine via Direct Alkylation

This protocol outlines a standard procedure for direct methylation using methyl iodide. To mitigate over-alkylation, careful control of stoichiometry is essential, though purification will likely be required to separate mono- and di-methylated products.[14]

Materials:

  • (5-Fluoro-2-(furan-2-yl)phenyl)methanamine (1.0 eq.)

  • Methyl iodide (CH₃I) (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add (5-Fluoro-2-(furan-2-yl)phenyl)methanamine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add methyl iodide (1.1 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature for 6-18 hours. Monitor the reaction progress closely by TLC or LC-MS, paying attention to the formation of both the desired secondary amine and the tertiary amine byproduct.

  • Once the starting material is consumed or the ratio of secondary to tertiary amine is optimal, filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to carefully separate the desired N-methylated secondary amine from any N,N-dimethylated byproduct and unreacted starting material.

References

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Scholars Research Library. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1):1-4.
  • ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry.
  • Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • PMC. (2025). Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines.
  • ResearchGate. (n.d.). Methods for the N‐alkylation of amines.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
  • RSC Publishing. (n.d.). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions.
  • PMC. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system.
  • Fisher Scientific. (n.d.). Amination.
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
  • Journal of the Chemical Society C. (n.d.). A rapid method of N-alkylation of amines.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.
  • PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • J-STAGE. (n.d.). 5-FLUOROURACIL DERIVATIVES. V1.l ALKYLATION OF 5-FLUOROURACIL USING THE (0CTYLTHIO)CARBONYL GROUP AS A PROTECTING FUNCTION.
  • Raines Lab. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines.
  • PubMed. (1982). N-Alkylated derivatives of 5-fluorouracil. J Pharm Sci. 71(8):935-8.
  • University of California. (n.d.). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine.

Sources

Application Note: Handling and Storage Protocols for Furan-Substituted Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Furan-substituted amines (e.g., furfurylamine, 2-aminomethylfuran) occupy a critical space in medicinal chemistry, serving as pharmacophores in diuretics (e.g., Furosemide) and H2-receptor antagonists (e.g., Ranitidine). However, they present a "stability paradox": the very electron-rich nature of the furan ring that makes it a versatile synthetic handle also renders it highly susceptible to environmental degradation.

Unlike standard aliphatic amines, furan-amines possess two distinct vectors of instability:

  • Oxidative Sensitivity: The furan ring acts as a diene, susceptible to autoxidation and singlet oxygen attack, leading to ring opening.

  • Acid Lability: The high electron density facilitates protonation at the

    
    -carbon, triggering rapid polymerization and resinification (the "furfuryl alcohol effect").
    

This guide provides a self-validating protocol framework to mitigate these risks, ensuring the integrity of starting materials in drug development workflows.

Physicochemical Vulnerabilities & Mechanisms[1]

To handle these compounds effectively, one must understand the causality of their degradation.

The Degradation Pathways
  • Autoxidation (Air Exposure): Upon exposure to atmospheric oxygen, the furan ring undergoes oxidative ring opening. This often proceeds via the formation of endoperoxides or hydroperoxides, eventually cleaving the ring to form reactive dicarbonyl species (e.g., butenedial derivatives). Visual Indicator: Samples transition from colorless/pale yellow to dark brown/black.

  • Acid-Catalyzed Resinification: In the presence of strong acids (pH < 4), the furan ring is protonated. This electrophilic species reacts with other furan molecules, leading to rapid polymerization. This is exothermic and irreversible.

Visualization of Degradation Logic

FuranDegradation Start Furan-Substituted Amine (Colorless Liquid) Intermed_Ox Endoperoxide / Hydroperoxide Start->Intermed_Ox Autoxidation Intermed_Acid C-Protonated Electrophile Start->Intermed_Acid Protonation (pH < 4) Oxygen Atmospheric O2 (Storage Breach) Oxygen->Intermed_Ox Acid Strong Acid (Improper Workup) Acid->Intermed_Acid Result_Ox Ring-Opened Dicarbonyls (Dark Brown Tars) Intermed_Ox->Result_Ox Ring Cleavage Result_Poly Polyfuran Resin (Insoluble Solid) Intermed_Acid->Result_Poly Polymerization

Figure 1: Dual degradation pathways of furan-amines. Note that both pathways lead to irreversible sample destruction.

Protocol A: Storage & Shelf-Life Management

Objective: Maximize shelf-life by eliminating the initiation factors (Oxygen, Light, Heat).

ParameterSpecificationRationale
Atmosphere Inert Gas (Argon preferred)Argon is heavier than air, providing a better "blanket" for liquids than Nitrogen.
Temperature 2°C to 8°CRetards the kinetics of autoxidation.
Container Amber Glass + SeptumAmber glass blocks UV light (which accelerates oxidation). Plastic is permeable to O2 over time.
Desiccant Molecular Sieves (4Å)Amines are hygroscopic; water can facilitate hydrolysis reactions.
Step-by-Step Storage Workflow:
  • Receipt: Upon receipt, immediately inspect the liquid. It should be colorless to pale straw. If brown, reject the lot.

  • Aliquot Strategy: Do not store in a single large bottle if frequent access is required. Divide the bulk material into single-use aliquots (e.g., 5mL crimp-top vials) inside a glovebox or using Schlenk techniques.

  • Sealing: Wrap the cap junction with Parafilm® or electrical tape to retard gas exchange.

  • Re-Blanketing: If a container is opened, it must be purged with Argon for 2-3 minutes before resealing.

Protocol B: Handling & Synthesis (The "No-Acid" Rule)

Objective: Process furan-amines without triggering polymerization.

Solvent Selection
  • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.

  • Avoid: Alcohols (can react with ring-opened intermediates), Acidic solvents (Acetic acid), Chlorinated solvents that have degraded to release HCl (check chloroform stabilizers).

Workup & Purification Protocol
  • Neutralization: Never wash a furan-amine reaction mixture with strong acid (e.g., 1M HCl) to remove impurities.

    • Alternative: Use a saturated Ammonium Chloride (

      
      ) wash if mild acidity is needed, or extraction with pH 6 phosphate buffer.
      
  • Salt Formation: If you must isolate the amine as a salt for stability:

    • Use a stoichiometric amount of weak acid (e.g., Oxalic acid, Fumaric acid) in an ethereal solvent.

    • Avoid excess mineral acids (HCl, HBr) unless temperature is strictly controlled (< 0°C), as local excesses trigger resinification.

  • Distillation:

    • Furan-amines have high boiling points. Distill only under high vacuum (< 1 mbar) to keep the bath temperature below 60°C.

    • Safety: Ensure the distillation residue does not go to dryness, as concentrated peroxides (if present) are explosive.

Handling Workflow Diagram

HandlingWorkflow Step1 1. Inspection Check Color & Clarity Step2 2. Inert Transfer Use Syringe/Cannula Step1->Step2 Pass Warning STOP: Sample is Brown/Black Step1->Warning Fail Step3 3. Reaction Setup Solvent: Anhydrous THF/DCM Step2->Step3 Step4 4. Quenching AVOID Strong Acids Step3->Step4 Step5 5. Isolation Vac Distillation or Column (1% Et3N) Step4->Step5 Use Buffer pH 6-8

Figure 2: Operational workflow for handling furan-amines. Note the critical control point at the quenching stage.

Quality Control & Troubleshooting

Self-Validating Purity Check

Before committing the reagent to a high-value synthesis, perform this rapid check:

  • Visual: Is it colorless? (Yellowing indicates ~1-5% degradation; Brown indicates >10%).

  • NMR Diagnostic:

    • Take a

      
      H NMR in 
      
      
      
      .
    • Check: Furan ring protons appear at

      
       6.2–7.5 ppm.
      
    • Validation: If new multiplets appear in the alkene region (

      
       5.0–6.0 ppm) or aldehyde region (
      
      
      
      9.5 ppm), the ring has opened. Discard.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Liquid turns yellow Early stage oxidationDistill under vacuum immediately to recover pure amine. Store under Argon.
Liquid turns black/tarry Advanced oxidation/PolymerizationIrreversible. Dispose as hazardous chemical waste. Do not attempt to distill (explosion risk).[1]
Precipitate during workup Acid contamination (Polymerization)Check pH of aqueous washes. Ensure no strong acids were used.
Pressure buildup in storage Decarboxylation (if carbamate formed)Vent carefully. Amines absorb CO2 from air to form carbamates; ensure tight seal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12101, Furfurylamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Furfurylamine - Hazards and Classification. Retrieved from [Link]

  • Dunlop, A. P., & Peters, F. N. (1953).The Furans. American Chemical Society Monograph Series.
  • Gollnick, K., & Griesbeck, A. (1985). Singlet oxygen photooxygenation of furans.[2] Tetrahedron, 41(11), 2057-2068. (Mechanism of oxidative ring opening).[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the critical aspects of the Suzuki-Miyaura coupling to form the key aldehyde intermediate and the subsequent reductive amination to yield the final primary amine product. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and improve your overall yield and purity.

Overview of the Synthetic Strategy

The synthesis of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine is typically achieved in a two-step sequence. The first step involves the construction of the biaryl system via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 5-Fluoro-2-(furan-2-yl)benzaldehyde. The second, and often more challenging step, is the conversion of this aldehyde to the desired primary amine through reductive amination.

Synthetic_Overview cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination 2-Bromo-5-fluorobenzaldehyde 2-Bromo-5-fluorobenzaldehyde Aldehyde_Intermediate 5-Fluoro-2-(furan-2-yl)benzaldehyde 2-Bromo-5-fluorobenzaldehyde->Aldehyde_Intermediate Pd Catalyst, Base Furan-2-boronic acid Furan-2-boronic acid Furan-2-boronic acid->Aldehyde_Intermediate Final_Product (5-Fluoro-2-(furan-2-yl)phenyl)methanamine Aldehyde_Intermediate->Final_Product NH3, Reducing Agent

Synthetic overview for (5-Fluoro-2-(furan-2-yl)phenyl)methanamine.

Part 1: Synthesis of 5-Fluoro-2-(furan-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds.[1] However, achieving high yields with heteroaromatic substrates can be challenging.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dried round-bottom flask, add 2-bromo-5-fluorobenzaldehyde (1.0 equiv), furan-2-boronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Solvent and Catalyst: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1). Sparge the mixture with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 equiv), under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(OR)L2 Ar-Pd(II)-OR L₂ ArPd(II)(X)L2->ArPd(II)(OR)L2 Ligand Exchange (-X, +OR) ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' L₂ ArPd(II)(OR)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OR)₂) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields in Suzuki-Miyaura couplings often stem from several factors:

  • Inefficient Catalysis: The palladium catalyst may be inactive or poisoned. Ensure your catalyst is fresh and handled under an inert atmosphere.[2]

  • Homocoupling: The formation of bifuran or the dimer of the benzaldehyde derivative is a common side reaction that consumes starting materials.[2]

  • Protodeboronation: The furan-2-boronic acid can be cleaved by residual water or base, converting it back to furan, which cannot participate in the coupling.[2]

  • Hydrolysis of the Aryl Halide: The 2-bromo-5-fluorobenzaldehyde may undergo hydrolysis under the basic reaction conditions, especially at elevated temperatures, to yield the corresponding phenol.[2]

Q2: I am observing multiple spots on my TLC, even after the reaction appears complete. What are these byproducts?

A2: Besides the homocoupled products mentioned above, you may also be observing intermediates from the catalytic cycle or products of side reactions. It is also possible that some starting material remains. Using a combination of TLC stains or LC-MS can help in identifying these species.

Q3: How can I minimize homocoupling and protodeboronation?

A3: To minimize these side reactions, consider the following:

  • Optimize the Base: A weaker base or a phosphate-based system might be beneficial.[3]

  • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents).

  • Anhydrous Conditions: While some water is often necessary for the reaction, excess water can promote protodeboronation. Ensure your solvents are appropriately dried if using an anhydrous protocol.

Parameter Recommendation Potential Issues if Not Optimized
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Incomplete reaction, low yield.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Homocoupling, protodeboronation, hydrolysis.[4][5]
Solvent Toluene/EtOH/H₂O, Dioxane/H₂OPoor solubility of reagents, side reactions.
Temperature 80-100 °CSlow reaction rate, decomposition of starting materials or product.

Part 2: Synthesis of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine via Reductive Amination

Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds.[6] The direct reductive amination of 5-Fluoro-2-(furan-2-yl)benzaldehyde with ammonia to form the primary amine can be challenging due to the formation of secondary and tertiary amine byproducts.[7][8]

Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve 5-Fluoro-2-(furan-2-yl)benzaldehyde (1.0 equiv) in a suitable solvent like methanol. Add a solution of ammonia in methanol (7N, 5-10 equiv). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (1.5 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude amine by column chromatography.

Reductive_Amination_Mechanism Aldehyde R-CHO Carbinolamine R-CH(OH)NH₂ Aldehyde->Carbinolamine Nucleophilic attack Ammonia NH₃ Ammonia->Carbinolamine Imine R-CH=NH Carbinolamine->Imine - H₂O Amine R-CH₂-NH₂ Imine->Amine Reduction Reducing_Agent [H⁻] Reducing_Agent->Imine

Mechanism of reductive amination.
Troubleshooting Guide & FAQs: Reductive Amination

Q1: The major product of my reaction is the secondary amine. How can I improve the selectivity for the primary amine?

A1: The formation of the secondary amine occurs when the initially formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde. To favor the formation of the primary amine:

  • Use a Large Excess of Ammonia: This will outcompete the primary amine for reaction with the aldehyde.[9]

  • Control the Rate of Reduction: A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes improve selectivity.[6][10]

  • Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride can sometimes offer better selectivity.[6]

Q2: My reaction is sluggish and does not go to completion. What can I do?

A2: Incomplete reactions can be due to several factors:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine. The pH of the reaction is crucial; a slightly acidic condition (pH ~5) is often optimal for imine formation.[11] However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.[11]

  • Inactive Reducing Agent: Ensure your reducing agent is fresh and has been stored properly.

  • Steric Hindrance: The aldehyde's structure might sterically hinder the nucleophilic attack or the reduction step. Increasing the reaction temperature might be necessary, but this can also lead to more side products.[12][13]

Q3: I am having difficulty purifying the final amine product. What are some common impurities?

A3: Common impurities include unreacted aldehyde, the corresponding alcohol (from direct reduction of the aldehyde), and the secondary and tertiary amine byproducts. Purification can be challenging due to the similar polarities of these compounds. Careful column chromatography with a suitable solvent system is often required. An acid-base extraction can also be employed to separate the basic amine from the neutral aldehyde and alcohol impurities.

Troubleshooting_Low_Yield Start Low Yield of Primary Amine Check_Byproducts Analyze crude reaction by LC-MS. What are the major byproducts? Start->Check_Byproducts Secondary_Amine Secondary amine is the major byproduct. Check_Byproducts->Secondary_Amine Secondary Amine Aldehyde_Remaining Significant amount of starting aldehyde remains. Check_Byproducts->Aldehyde_Remaining Starting Material Alcohol_Byproduct Corresponding alcohol is the major byproduct. Check_Byproducts->Alcohol_Byproduct Alcohol Increase_Ammonia Increase excess of ammonia. Consider a stepwise procedure. Secondary_Amine->Increase_Ammonia Optimize_Imine Optimize imine formation. Check pH, consider longer reaction time before adding reducing agent. Aldehyde_Remaining->Optimize_Imine Check_Reducing_Agent Use a milder reducing agent (e.g., NaBH(OAc)₃). Add reducing agent at a lower temperature. Alcohol_Byproduct->Check_Reducing_Agent

Troubleshooting decision tree for low yield in reductive amination.
Parameter Recommendation Impact on Yield and Selectivity
Ammonia Source 7N NH₃ in MeOH, aq. NH₃A large excess is crucial for primary amine selectivity.[9][10]
Reducing Agent NaBH₄, NaBH(OAc)₃, H₂/CatalystChoice affects selectivity and reactivity.[6][14]
Solvent Methanol, Ethanol, THFAffects solubility and reaction rate.[12]
Temperature 0 °C to room temperatureHigher temperatures can lead to over-alkylation and other side reactions.[7]
pH Slightly acidic to neutralCrucial for the rate of imine formation.[11]

Part 3: General Purification and Characterization

Purification of the final product, (5-Fluoro-2-(furan-2-yl)phenyl)methanamine, will likely require column chromatography. Due to the basic nature of the amine, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.

Final product characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

References

  • Fiveable. (2025, August 15). Reductive amination Definition - Organic Chemistry II Key...
  • Organic Chemistry Portal. (n.d.).
  • Wordpress. (2026, February 2).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2025, June 28).
  • Zhang, Y., Wang, C., Zhu, Y., Zhou, X., & Wang, F. (2015).
  • Chusov, D., & Afanasyev, O. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
  • Zhu, T., Bo, C., & Li, H. (2025, August 6).
  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines.
  • Bentham Science Publisher. (2022, December 27). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • McClure, M. S., Roschangar, F., Hodson, S. J., Millar, A., & Osterhout, M. H. (2001). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. Sci-Hub.
  • MDPI. (2019, July 26). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors.
  • ResearchGate. (n.d.). Preparation of 5‐(Aminomethyl)
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • PubMed. (2021, June 8). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni.
  • SCIRP. (n.d.). Preparation of 2,5-Bis(Aminomethyl)
  • Matiichuk, Y. E., Sulyma, M. I., Chaban, T. I., Ogurtsov, V. V., & Matiychuk, V. S. (n.d.). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. RJPT.
  • MDPI. (2011, June 14). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Semantic Scholar. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
  • Benchchem. (n.d.). The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide.
  • MDPI. (2020, October 17).
  • JRM. (2025, September 22). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects.
  • European Patent Office. (2021, January 21).
  • Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Google Patents. (n.d.). CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
  • Benchchem. (n.d.). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
  • Amazon AWS. (n.d.). Design, Synthesis, and Biological Activity of Novel 5-((Aryl- furan/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3- (trifluoromethyl)ph.

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Furan Ring Instability in Acidic Conditions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting the inherent instability of the furan ring in acidic environments. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and field-proven strategies to navigate this common challenge in organic synthesis. This is not a rigid protocol but a dynamic resource to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring so unstable in acidic conditions?

The instability of the furan ring in the presence of acid is a well-documented phenomenon rooted in its electronic structure. The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening.[1] The process is typically initiated by the protonation of the furan ring, which disrupts its aromaticity and leads to a cascade of reactions resulting in ring cleavage.

The generally accepted mechanism involves the following key steps:

  • Protonation: The reaction begins with the protonation of the furan ring. This is often the rate-limiting step.[1][2][3] Protonation preferentially occurs at the α-carbon (the carbon atom adjacent to the oxygen) as this leads to a more stabilized carbocation intermediate compared to protonation at the β-carbon.[2][3]

  • Nucleophilic Attack: A nucleophile, typically the solvent (e.g., water), attacks the protonated furan ring.

  • Ring Opening: This is followed by a series of rearrangements that ultimately lead to the opening of the furan ring, often forming dicarbonyl compounds.[1]

This inherent reactivity makes furan-containing molecules susceptible to degradation during acid-catalyzed reactions or even during purification on standard silica gel, which is known to be slightly acidic.[1]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for common issues encountered during experiments with furan-containing compounds.

Issue 1: My furan-containing compound is degrading during an acid-catalyzed reaction.

This is a frequent challenge, often observed as the formation of a dark, insoluble tar or a complex mixture of byproducts. This indicates that the furan ring is undergoing acid-catalyzed polymerization or ring-opening.

The primary cause is the high reactivity of the furan ring towards strong acids. To mitigate this, a multi-faceted approach focusing on reducing the acidity of the reaction medium and optimizing reaction conditions is necessary.

1. Choice of Acid Catalyst:

  • Avoid Strong Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are often too harsh for furan-containing substrates and can lead to extensive decomposition.

  • Utilize Milder Lewis Acids: Milder Lewis acids are often a better choice for promoting reactions without degrading the furan ring. Consider using:

    • Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) : These have been shown to be effective and reusable catalysts for various reactions involving furans, offering good to excellent yields under mild conditions.[1][3][4][5][6][7]

    • Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), or Tin(IV) chloride (SnCl₄): These are also milder alternatives to strong Lewis acids like AlCl₃ for reactions like Friedel-Crafts acylation.

  • Consider Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or supported metal oxides, can provide a milder reaction environment and are more easily separated from the reaction mixture.

Experimental Protocol: Friedel-Crafts Acylation of Furan with Acetic Anhydride using a Mild Lewis Acid Catalyst

This protocol provides a general procedure for the Friedel-Crafts acylation of furan, a reaction notoriously difficult due to furan's acid sensitivity. The use of a mild Lewis acid is key to minimizing side reactions.

Materials:

  • Furan

  • Acetic anhydride

  • Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the furan (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the mild Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq) to the stirred solution.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on deactivated silica gel.

2. Reaction Temperature Control:

  • Perform reactions at the lowest effective temperature to minimize thermal degradation, which can occur alongside acid-catalyzed decomposition. Running reactions at 0 °C or even -78 °C can significantly reduce the rate of polymerization and ring-opening.

3. Solvent Choice:

  • The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a strong stabilizing effect on furan derivatives.[8]

  • Protic solvents like water can participate in the degradation pathway and may accelerate ring-opening.

Table 1: Influence of Substituents on Furan Ring Stability

Substituents have a profound impact on the stability of the furan ring. This table provides a qualitative guide to this effect.

Substituent TypePosition on Furan RingEffect on Stability in AcidRationale
Electron-Withdrawing Groups (e.g., -CHO, -COR, -COOR, -CN, -NO₂)C2 or C5Increased Stability These groups decrease the electron density of the furan ring, making it less susceptible to protonation.
Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂)C2 or C5Decreased Stability These groups increase the electron density of the furan ring, making it more prone to protonation and subsequent degradation.
Issue 2: My furan-containing compound is decomposing during purification by silica gel chromatography.

This is a common observation, often manifesting as streaking on the TLC plate or low recovery of the desired product from the column.

Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can be sufficient to degrade sensitive furan-containing molecules.

1. Deactivation of Silica Gel:

  • Neutralizing the acidic silanol groups is a highly effective strategy. This can be achieved by adding a small percentage of a basic modifier, typically triethylamine (TEA), to the mobile phase.

Experimental Protocol: Deactivation of Silica Gel for Flash Chromatography

This protocol details the steps for neutralizing silica gel before performing column chromatography on acid-sensitive furan compounds.

Materials:

  • Silica gel

  • Triethylamine (TEA)

  • Hexane (or another non-polar solvent for the slurry)

  • Eluent (the solvent system for the chromatography)

Procedure:

  • Prepare the Eluent with TEA: Prepare your desired eluent for the column and add 1-2% (v/v) of triethylamine.

  • Prepare the Silica Gel Slurry: In a beaker, create a slurry of the silica gel in the eluent containing TEA.

  • Pack the Column: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the Column: Run at least two to three column volumes of the eluent containing TEA through the packed column before loading your sample. This ensures that all the acidic sites on the silica are neutralized.

  • Load the Sample and Elute: Dissolve your crude sample in a minimum amount of the eluent (with TEA) and load it onto the column. Proceed with the chromatography as usual, using the eluent containing TEA.

2. Use of Alternative Stationary Phases:

  • If deactivation of silica gel is insufficient, consider using a different stationary phase:

    • Neutral or Basic Alumina (Al₂O₃): This is an excellent alternative for the purification of acid-sensitive compounds.[9]

    • Florisil® (Magnesium Silicate): This is a milder stationary phase that can be suitable for sensitive compounds.

3. Alternative Purification Methods:

  • Preparative Thin Layer Chromatography (Prep TLC): For small-scale purifications (typically <100 mg), prep TLC can be a rapid and effective method.[10][11][12] The compound has minimal contact time with the stationary phase.

  • Recrystallization: If your compound is a solid, recrystallization is often the best method for purification as it avoids any interaction with stationary phases.[13][14][15][16][17]

  • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): For polar compounds, SE-HPLC can be a viable alternative to traditional silica-based chromatography.

Visualizing the Science

To better understand the processes described, the following diagrams illustrate the key mechanistic pathway of furan degradation and a troubleshooting workflow.

furan Furan Ring protonation Protonation (H+) furan->protonation Rate-limiting step protonated_furan Protonated Furan (Carbocation Intermediate) protonation->protonated_furan nucleophilic_attack Nucleophilic Attack (e.g., H2O) protonated_furan->nucleophilic_attack ring_opened_intermediate Ring-Opened Intermediate nucleophilic_attack->ring_opened_intermediate rearrangement Rearrangement ring_opened_intermediate->rearrangement dicarbonyl 1,4-Dicarbonyl Compound rearrangement->dicarbonyl

Caption: Acid-catalyzed degradation pathway of the furan ring.

start Furan Compound Degradation Observed reaction_check During Reaction? start->reaction_check purification_check During Purification? start->purification_check mild_acid Use Milder Acid (e.g., Yb(OTf)3, Sc(OTf)3) reaction_check->mild_acid Yes low_temp Lower Reaction Temperature reaction_check->low_temp Yes aprotic_solvent Use Polar Aprotic Solvent (e.g., DMF) reaction_check->aprotic_solvent Yes deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) purification_check->deactivate_silica Yes alt_stationary_phase Use Alternative Stationary Phase (e.g., Alumina, Florisil) purification_check->alt_stationary_phase Yes alt_purification Use Alternative Purification (e.g., Recrystallization, Prep TLC) purification_check->alt_purification Yes

Caption: Troubleshooting workflow for furan ring instability.

References

  • Taddeo, V. A., Genovese, S., Epifano, F., & Fiorito, S. (2015). Synthesis of the Furan Nucleus Promoted by Ytterbium Triflate. Natural Product Communications, 10(11), 1934578X1501001135. [Link]

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(12), 13933-13941. [Link]

  • Jana, A., Bhaumick, P., & Pathak, B. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of Coumarin-Fused Furans: A Thiol-Dependent Reaction for the Easy Access of 2-Phenyl-4H-furo[3,2-c]chromen-4-ones. The Journal of Organic Chemistry, 87(12), 7763–7777. [Link]

  • Taddeo, V. A., Genovese, S., Epifano, F., & Fiorito, S. (2015). Synthesis of the Furan Nucleus Promoted by Ytterbium Triflate. Natural Product Communications, 10(11), 1934578X1501001135. [Link]

  • Jana, A., Bhaumick, P., & Pathak, B. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of Coumarin-Fused Furans: A Thiol-Dependent Reaction for the Easy Access of 2-Phenyl-4H-furo[3,2- c]chromen-4-ones. The Journal of Organic Chemistry, 87(12), 7763–7777. [Link]

  • Gogoleva, E. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, e202401849. [Link]

  • Wang, Y., et al. (2023). Sc(OTf)3-catalyzed synthesis of polysubstituted furans from acylacetonitriles and renewable acetol. Tetrahedron, 147, 133663. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Ananikov, V. P., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, e202401849. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 24(1), 2-3. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]

  • Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-. [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Prep TLC. Department of Chemistry. [Link]

  • Wired Chemist. (n.d.). Recrystallization - Single Solvent. [Link]

  • Sorbent Technologies, Inc. (2023, April 21). Alumina - Solvent Purification. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 24(1), 2-3. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2019, August 9). How to do preparative tlc or prep tlc???[Link]

  • Teledyne ISCO. (2012, November 9). RediSep neutral alumina column purification of high pKa compounds. [Link]

  • Sahoo, S. S., et al. (2024). Leveraging Lewis Acid Catalysis for Cascade Construction of Multisubstituted Furans from Active Methylenes and 3-Oxetanone. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015, July 22). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?[Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • YouTube. (2023, December 24). How to purify sample when in less amount by using preparative TLC card method. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.

Sources

Solving solubility issues of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Fluoro-2-(furan-2-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the successful preparation of your stock solutions for reliable and reproducible experimental results.

Compound Overview and Solubility Profile

(5-Fluoro-2-(furan-2-yl)phenyl)methanamine is a complex organic molecule featuring multiple aromatic rings (fluorophenyl and furan). This structure contributes to significant planarity and intermolecular stacking forces, such as van der Waals interactions and potential π-π stacking. These interactions can lead to the formation of stable crystal lattices that are difficult to disrupt, resulting in poor solubility, even in powerful aprotic solvents like DMSO.[1]

DMSO is a standard solvent in drug discovery and high-throughput screening because it can dissolve a wide array of both polar and nonpolar compounds.[2][3] However, challenges arise when a compound's self-association energy is high. This guide will walk you through systematic approaches to overcome these challenges.

Section 1: Initial Stock Solution Preparation

This section provides the standard protocol for the initial attempt at solubilizing (5-Fluoro-2-(furan-2-yl)phenyl)methanamine.

Q1: What is the standard protocol for preparing a stock solution of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine in DMSO?

A1: The following protocol is the recommended starting point for achieving a clear, homogenous stock solution. The key is to start with high-quality reagents and a systematic approach.

Experimental Protocol 1: Standard Dissolution
  • Preparation: Ensure your vial of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine is at room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Quality: Use only fresh, high-purity, anhydrous grade DMSO.[4] DMSO is highly hygroscopic, and absorbed water can significantly decrease its solvating power for many organic compounds.[5][6][7]

  • Weighing: Accurately weigh the desired amount of the compound powder in a sterile, appropriately sized glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve your target concentration (e.g., 10 mM).

  • Initial Mixing: Vortex the solution vigorously for 2-3 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution against a light source. If the solution is perfectly clear with no visible particulates, the compound is dissolved. If you observe a suspension, cloudiness, or undissolved particles, proceed immediately to the troubleshooting section.

Section 2: Troubleshooting Common Solubility Issues

If the standard protocol fails, this section provides a logical workflow to diagnose and solve the problem.

Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting Steps start Start: Prepare Solution (Protocol 1) check1 Is the solution clear? start->check1 heat Apply Gentle Heat (30-40°C, 10-15 min) check1->heat No success Success: Solution is Clear Store properly check1->success Yes sonicate Use Bath Sonication (10-15 min) heat->sonicate re_evaluate Re-evaluate Concentration sonicate->re_evaluate check_solvent Verify DMSO Quality (Anhydrous?) re_evaluate->check_solvent fail Issue Persists: Consult Advanced Strategies check_solvent->fail

Caption: A logical workflow for troubleshooting solubility issues.

Q2: My solution is cloudy or has visible particles after vortexing. What is the first thing I should do?

A2: The first step is to introduce additional energy into the system to help overcome the compound's crystal lattice energy. Gentle heating is the most common and effective initial approach.

Action: Place the sealed vial in a water bath set to 30-40°C for 10-15 minutes.[4][8] Vortex the vial intermittently during this time. It is critical to first confirm the thermal stability of your compound to prevent degradation, although most compounds are stable under these mild conditions. After heating, allow the solution to cool to room temperature and inspect for clarity. If the compound precipitates upon cooling, your solution is likely supersaturated, and you may need to prepare a lower concentration.[8]

Q3: Heating didn't work. What is the next step?

A3: Sonication is the next step. It uses high-frequency sound waves to create microbubbles that cavitate (collapse), generating localized energy that physically breaks apart compound aggregates and enhances dissolution.[6][7][9]

Action: Place the vial in a bath sonicator for 10-15 minutes.[8] Avoid placing the vial directly on the bottom of the sonicator to prevent potential overheating. Check for clarity. Sometimes, a combination of gentle heating followed by sonication is effective. If the solution clears but later shows precipitation, this again indicates a supersaturation issue.[8]

Q4: I've tried heating and sonication, but my compound still won't dissolve. What could be wrong?

A4: If heating and sonication are unsuccessful, you should consider two primary factors: the target concentration and the quality of your solvent.

  • Concentration Exceeds Solubility Limit: It is possible that your target concentration is simply above the thermodynamic solubility limit of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine in DMSO under your current conditions.

    • Solution: Attempt to prepare a stock solution at a lower concentration (e.g., 5 mM or 1 mM).

  • Suboptimal Solvent Quality: As mentioned, DMSO is highly hygroscopic. The presence of even small amounts of absorbed water can drastically reduce the solubility of hydrophobic compounds.[5][6] This occurs because water-DMSO mixtures can be more structured and viscous, making it more difficult for the solvent to accommodate the solute.[5][7]

    • Solution: Discard your current DMSO and open a fresh, sealed bottle of anhydrous, high-purity (e.g., ACS Reagent Grade) DMSO.[10][11] Repeat the dissolution protocol with the fresh solvent.

Section 3: Advanced Strategies and FAQs

Q5: I've confirmed my DMSO is anhydrous and tried a lower concentration, but I still have issues. Are there any other options?

A5: Yes, for particularly challenging compounds, co-solvents can be employed, especially if the stock solution will be further diluted into an aqueous medium for an assay.

  • Co-solvents for Aqueous Dilution: If precipitation occurs when you dilute your DMSO stock into an aqueous buffer (a very common problem), you can sometimes include a co-solvent in the final aqueous solution.[4][12] Common choices include polyethylene glycol (PEG) 300/400, Tween-80, or SBE-β-CD.[9][13] These agents can help keep the compound in the aqueous phase.

  • Alternative Solvents: In some research contexts, other organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may be considered, but their compatibility with your downstream assay must be verified.[11][12]

Q6: How should I store my DMSO stock solution once it is prepared?

A6: Proper storage is crucial to prevent precipitation and degradation.

  • Aliquoting: Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing, especially in the presence of absorbed water, can promote compound precipitation.[5][6][14]

  • Temperature: Store aliquots at -20°C or -80°C in tightly sealed vials.

  • Pre-use Check: Before each use, bring an aliquot to room temperature and vortex or sonicate briefly to ensure any minor precipitate that may have formed during freezing is redissolved.[8] Always visually inspect the solution for clarity before making dilutions.

Q7: What is the maximum concentration of DMSO I can use in my cell-based assay?

A7: The final concentration of DMSO in cell culture media should be kept as low as possible to minimize cytotoxicity and other off-target effects.[15] Generally, most cell lines can tolerate up to 0.5% DMSO, but this can vary.[4][8][16] It is imperative to run a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess the impact of the solvent on your specific cell line and assay.

Appendices

Table 1: Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Solution Scientific Rationale
Cloudy Solution / Visible Particles Insufficient energy to break crystal lattice.1. Apply gentle heat (30-40°C).2. Use bath sonication.Increases kinetic energy and provides mechanical disruption to overcome intermolecular forces holding the compound in a solid state.[6][8]
Precipitate Forms After Cooling Solution is supersaturated.Prepare a new stock at a lower concentration.The compound's concentration exceeds its thermodynamic solubility limit at room temperature.[8]
Persistent Insolubility 1. Concentration is too high.2. DMSO has absorbed water.1. Attempt a lower concentration.2. Use a fresh, sealed bottle of anhydrous DMSO.Water contamination alters DMSO's solvent properties, reducing its ability to solvate hydrophobic molecules.[5][7]
Precipitate Forms in Aqueous Buffer Compound is poorly soluble in aqueous media ("crashing out").1. Lower the final compound concentration.2. Increase final DMSO % (if assay tolerates it).3. Use co-solvents (e.g., PEG, Tween-80) in the final buffer.DMSO is a strong organic solvent, but upon high dilution into water, the compound may no longer be soluble in the predominantly aqueous environment.[4][17]
References
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath.

  • Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO. Benchchem.

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.

  • High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science.

  • Improved Remdesivir Solubility by Sonication. Hielscher Ultrasonics.

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.

  • Technical Support Center: Overcoming Solubility Challenges with C13H14BrN3O4 in DMSO. Benchchem.

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications.

  • High throughput sonication: evaluation for compound solubilization. PubMed.

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora.

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.

  • [5-(4-Fluorophenyl)furan-2-yl]methanamine. PubChem.

  • Dimethyl Sulfoxide (DMSO). gChem.

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.

  • DMSO wont dilute my pure compound. How to solve this? ResearchGate.

  • The difference between dissolving chemicals in DMSO or water ? ResearchGate.

  • Dimethyl sulfoxide. Wikipedia.

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ACS Publications.

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate.

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC.

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate.

  • MedChem Tips and Tricks. ACSGCIPR.

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.

  • 5-Fluorouracil - Product Data Sheet.

  • Reaction intermediate being poorly soluble - any workarounds? Reddit.

  • 5-(2-fluorophenyl)furan-2-carbonyl Chloride. PubChem.

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.

  • (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol. Benchchem.

  • 5-fluoro Orotic Acid (hydrate) - PRODUCT INFORMATION.

  • furan-2-yl-phenylmethanone.

  • 5-fluorouracil. IUPHAR/BPS Guide to PHARMACOLOGY.

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI.

Sources

Minimizing side reactions during (5-Fluoro-2-(furan-2-yl)phenyl)methanamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Synthesis. I am Dr. Aris, your Senior Application Scientist.

You are working with (5-Fluoro-2-(furan-2-yl)phenyl)methanamine , a specialized building block. This molecule presents a classic "chemist’s dilemma": it contains a nucleophilic primary amine that you want to react, flanked by an acid-sensitive furan ring and a sterically crowding ortho-substituent that you must preserve.

The following guide is structured to navigate these competing reactivities.

Module 1: The Substrate Integrity Check (Pre-Reaction)

Before initiating coupling, you must verify that your starting material has not degraded during storage. Furan derivatives are prone to oxidative ring opening and polymerization, often turning samples into "black tar."

QC Protocol: The "Yellow Flag" Test

  • Visual Inspection: Pure (5-Fluoro-2-(furan-2-yl)phenyl)methanamine should be a colorless to pale yellow oil or low-melting solid.

    • Warning Sign: Dark brown/black color indicates furan polymerization.

    • Warning Sign: Green tint often indicates copper contamination (if synthesized via Sonogashira/cyclization) which will poison coupling catalysts.

  • 1H NMR Diagnostic: Focus on the furan protons.

    • Look for signals at δ ~7.5 (d), 6.4 (m), 6.6 (d) ppm. Loss of resolution or broadening here indicates degradation.

    • Check the benzylic methylene doublet (~δ 3.8 ppm ). If this appears as a singlet or shifts downfield, the amine may have oxidized to an imine or aldehyde.

Module 2: Amide Coupling Optimization

The primary challenge with this molecule is Steric Hindrance . The furan ring at the ortho position creates a "roof" over the methylene amine, slowing down nucleophilic attack. This slowness gives unstable activated esters time to decompose or rearrange.

Recommended Protocol: The "Fast & Mild" System

We recommend HATU over carbodiimides (EDC/DCC) for this specific substrate. HATU generates a highly reactive species that overcomes the steric barrier of the ortho-furan faster than the active ester can hydrolyze.

Step-by-Step Workflow:

  • Activation (Pre-complexation):

    • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (Concentration: 0.1 M).

    • Add HATU (1.1 equiv) and DIPEA (2.5 equiv).

    • Critical: Stir for exactly 2-5 minutes. Do not age this mixture longer; the active ester is transient.

  • Coupling:

    • Add (5-Fluoro-2-(furan-2-yl)phenyl)methanamine (1.1 equiv) in one portion.

    • Stir at Room Temperature under Nitrogen.

    • Time: Typically complete in 1–3 hours.

  • Workup (Furan-Safe):

    • Dilute with EtOAc.

    • Wash 1: 5%

      
       (Removes acid/HATU byproducts).
      
    • Wash 2: Water (Removes DMF).

    • Wash 3: Brine.

    • Avoid: Do not wash with 1M HCl. (See Troubleshooting below).

Data: Reagent Selection Matrix
Coupling ReagentReaction RateRisk of Furan DamageRecommendation
HATU / DIPEA HighLowPrimary Choice (Overcomes sterics)
EDC / HOBt ModerateLowBackup (If HATU fails; slower)
Acid Chloride Very HighHighAvoid (HCl byproduct kills furan)
T3P (Propylphosphonic anhydride) HighVery LowExcellent Alternative (Easy workup)

Module 3: Troubleshooting Side Reactions

This section addresses the specific chemical failures associated with the furan-amine architecture.

Issue 1: "My reaction mixture turned black."

Diagnosis: Acid-Catalyzed Furan Decomposition. Cause: Furans are electron-rich dienes. In the presence of strong protons (from HCl, TFA, or unbuffered reaction conditions), they undergo electrophilic attack, leading to ring opening and polymerization (the "black tar"). The Fix:

  • Never use acid chlorides (

    
    ) without excess base.
    
  • Never use acidic washes (1N HCl) during workup. Use 0.5M Citric Acid or Ammonium Chloride instead.

  • Visualizing the Failure Mode:

FuranDecomposition cluster_prevention Prevention Strategy Start Furan Ring (Electron Rich) Protonation Protonation at C2/C5 Start->Protonation + Acid Acid Strong Acid (H+) (e.g., HCl, TFA) Acid->Protonation RingOpen Ring Opening (1,4-dicarbonyl formation) Protonation->RingOpen Polymer Polymerization (Black Tar) RingOpen->Polymer Cascade Buffer Use Buffered Workup (Citric Acid/NH4Cl)

Figure 1: Mechanism of acid-catalyzed furan decomposition and prevention strategy.

Issue 2: "The reaction is stalled at 50% conversion."

Diagnosis: N-Acyl Urea Formation (if using Carbodiimides like EDC). Cause: The ortho-furan creates steric bulk. If the amine is too slow to attack the O-acylisourea intermediate, the intermediate rearranges into an unreactive N-acyl urea byproduct. The Fix:

  • Switch to HATU or COMU (faster kinetics).

  • Increase solvent concentration to 0.5 M to drive bimolecular kinetics.

Issue 3: "I see a new impurity +16 mass units."

Diagnosis: Furan Oxidation. Cause: Furans can react with singlet oxygen or peroxides to form enediones. The Fix:

  • Degas solvents (Sparge with

    
     for 15 mins).[1]
    
  • Protect the reaction vessel from direct light (wrap in foil).

Module 4: Post-Coupling Deprotection Guide

If your coupled product contains a Boc group (e.g., on the partner amino acid), deprotection is the most dangerous step for the furan ring. TFA will destroy your furan.

Safe Deprotection Protocol:

  • Reagent: 4M HCl in Dioxane (Anhydrous).

  • Scavenger: Add Triethylsilane (TES) (2.0 equiv) or Thioanisole . These scavenge the tert-butyl cations which otherwise might electrophilically attack the furan ring.

  • Temperature:

    
    , strictly.
    
  • Time: Monitor by LCMS every 15 minutes. Quench immediately upon completion with saturated

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I use this amine in a Buchwald-Hartwig coupling? A: Yes, but be cautious. The furan ring can chelate Palladium, potentially poisoning the catalyst. We recommend using bi-dentate ligands like Xantphos or BINAP to out-compete the furan for the metal center.

Q: Why is my yield lower than the para-isomer? A: This is purely steric. The 2-furan group forces the benzylic amine out of plane or blocks the trajectory of attack. You must use "forceful" coupling agents (HATU, T3P) rather than "equilibrium" agents (EDC).

Q: How do I remove residual DMF without an aqueous wash? A: If you are afraid of aqueous hydrolysis, evaporate the DMF using a Genevac or V-10 evaporator, or dilute with Ether/Heptane to precipitate the product (if solid) and wash the filter cake.

References

  • Montalbetti, C. A., & Falque, V. (2005).[2][3][4][5] Amide bond formation and peptide coupling.[3][5][6] Tetrahedron, 61(46), 10827-10852.[5]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Keay, B. A. (1987). Regiospecific synthesis of 2-substituted furans. Chemical Reviews. (Context on furan acid sensitivity).

Sources

Optimizing recrystallization solvents for fluorinated benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Amine Crystallization Hub.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your fluorinated benzylamine is behaving like a stubborn oil rather than a pristine solid, or you are struggling to separate regioisomers.

Fluorine is not merely a "hydrogen replacement"; it is a distinct electronic modulator. It alters the electrostatic potential surface (ESP) of the benzene ring, inverts quadrupole moments, and demands a recalibration of standard recrystallization logic. This guide replaces trial-and-error with mechanistic strategy.

Module 1: The Solvent Selection Logic

Q: Why do my standard amine solvents (EtOH/Water) fail for poly-fluorinated benzylamines?

The Mechanistic Insight: Standard benzylamines rely on


-

stacking and strong N-H...N hydrogen bonding. However, fluorine atoms are highly electronegative and non-polarizable.
  • Lipophilicity Shift: As you increase fluorination (e.g., from 2-fluorobenzylamine to 2,3,4,5,6-pentafluorobenzylamine), the molecule becomes significantly more lipophilic. Water becomes a stronger anti-solvent, often forcing the compound out of solution too rapidly, leading to oiling out (Liquid-Liquid Phase Separation).

  • Lattice Energy: The C-F bond is poor at hydrogen bonding but excellent at weak electrostatic interactions. Fluorinated aromatics often adopt "herringbone" packing motifs rather than face-to-face stacking to minimize F...F repulsion and maximize C-H...F interactions [1].

Strategic Adjustment: You must shift the polarity window. Move away from high-dielectric protic mixtures toward medium-polarity aprotic/protic blends.

Table 1: Solvent Class Recommendations based on Fluorination Degree

Fluorination LevelDominant InteractionRecommended Solvent SystemAnti-SolventRisk Factor
Mono/Di-F H-Bonding / DipoleEthanol, Isopropanol (IPA)Water, HeptaneSolvate formation
Tri/Tetra-F Dipole / Weak VdWEthyl Acetate (EtOAc), MTBEHeptane, CyclohexaneOiling out
Penta-F Weak ElectrostaticToluene, Acetonitrile (MeCN)MethylcyclohexaneLow MP (Oiling)

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow oil upon cooling. How do I fix this?

The Diagnosis: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the melting point of the solvated solid is lower than the crystallization temperature. This is common in fluorinated amines due to their disrupted crystal lattices and lower melting points [2].

The Protocol: Temperature Cycling with Seeding Do not simply cool further; that stabilizes the oil. You must thermodynamically favor the solid phase.

  • Re-dissolution: Heat the mixture until the oil phase fully dissolves (Clear point).

  • Marginal Cooling: Cool slowly to exactly

    
    above the temperature where oiling was first observed.
    
  • Seeding: Add 0.5-1.0 wt% of pure seed crystals.

    • No seed? Sonicate a small aliquot in a separate vial to induce nucleation, then use that suspension.

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the oil droplets to interact with the seed surface.

  • Controlled Cooling: Ramp down at

    
    .
    

Visual Workflow: The Oiling Out Rescue Tree

OilingOutRescue start Observation: Product Oils Out check_temp Is T(oil) > T(melting point)? start->check_temp yes_melt YES: It is molten product check_temp->yes_melt High T no_llps NO: It is LLPS (Supersaturation) check_temp->no_llps Low T action_salt CRITICAL: Switch to Salt Formation (See Module 3) yes_melt->action_salt action_cycle Protocol: Temperature Cycling Heat to Clear -> Seed -> Slow Cool no_llps->action_cycle

Figure 1: Decision matrix for distinguishing between melting (requires salt formation) and supersaturation oiling (requires process control).

Module 3: Salt Formation Strategies

Q: The free base is a liquid or low-melting solid. Which acid maximizes crystallinity?

The Science: For fluorinated benzylamines, the basicity of the amine nitrogen is reduced by the electron-withdrawing effect of the fluorine ring (inductive effect,


).

The "pKa Gap" Rule: For a stable salt,


 must be 

[3].

Recommended Counter-ions:

  • Hydrochloride (HCl): High lattice energy, but often hygroscopic if the lattice is loose.

  • Hydrobromide (HBr): Often forms higher-melting solids than HCl for fluorinated species due to the "Heavy Atom Effect" aiding packing.

  • Fumarate (1:1 or 2:1): Excellent for forming hydrogen-bond networks that bridge the "slippery" fluorinated rings.

Protocol: Micro-Scale Salt Screening

  • Step 1: Dissolve 50 mg of amine in 200 µL solvent (EtOAc or IPA).

  • Step 2: Add 1.05 equivalents of acid (HCl in ether, HBr in AcOH, Fumaric acid in EtOH).

  • Step 3: Cycle temperature (

    
    ) twice.
    
  • Step 4: Analyze precipitate by PLM (Polarized Light Microscopy) for birefringence (crystallinity).

Module 4: Impurity Rejection (Regioisomers)

Q: How do I separate 2-fluorobenzylamine from 4-fluorobenzylamine?

The Logic: Isomer separation relies on packing efficiency .

The Workflow:

  • Use a solvent where the para isomer is marginally soluble (e.g., Toluene/Heptane 1:3).

  • Dissolve the mixture at reflux.

  • Cool to room temperature (do not chill yet).

  • The para isomer will crystallize first due to lower solubility.

Visualizing the Master Workflow

RecrystWorkflow input Crude Fluorinated Benzylamine state_check Physical State? input->state_check liquid Liquid/Oil state_check->liquid solid Solid state_check->solid salt_screen Salt Screening (HCl, HBr, Fumarate) liquid->salt_screen solv_screen Solvent Screen (IPA, EtOAc, Toluene) solid->solv_screen cryst Crystallization salt_screen->cryst solv_screen->cryst result Isolate & Dry cryst->result

Figure 2: The Master Purification Workflow for Fluorinated Amines.

References

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions.

Sources

Technical Support Center: Cyclization of 2-(Furan-2-yl)phenyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers working with 2-(furan-2-yl)phenyl scaffolds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the intramolecular cyclization of these versatile building blocks, a critical step in the synthesis of dibenzofurans and related heterocyclic cores. As your partner in research, we aim to help you navigate the common challenges encountered in these transformations, ensuring the success and efficiency of your synthetic endeavors.

Troubleshooting Guide: Common Cyclization Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented with probable causes, detailed solutions, and the underlying mechanistic rationale.

Question 1: I am experiencing very low yields or no reaction in my Palladium-catalyzed intramolecular C-H arylation to form a dibenzofuran core. What should I do?

This is a common challenge often related to catalyst activity, reaction conditions, or substrate reactivity. The goal is typically a Pd(II)-catalyzed oxidative C-C bond formation.[1][2]

Probable Causes & Solutions

  • Catalyst Choice & Inactivity: The choice of palladium source and its oxidation state is critical. While Pd(OAc)₂ is common, it may not be optimal for all substrates.

    • Solution: Screen different palladium sources. Reusable Pd/C under ligand-free conditions can be highly effective for cyclizing precursors like o-iododiaryl ethers.[1] For direct C-H activation, a combination of a Pd(II) salt with an appropriate oxidant is necessary.

  • Solvent & Additive Effects: The solvent system can dramatically influence the reaction's outcome. Acetic acid is often used but can lead to reproducibility issues.

    • Solution: Switch to pivalic acid as the solvent. It has been shown to give greater reproducibility and higher yields across a broader range of substrates, including both electron-rich and electron-deficient systems.[1] Pivalic acid is thought to facilitate the C-H activation step via a concerted metalation-deprotonation mechanism.

  • Oxidant Inefficiency: An effective oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.

    • Solution: Ensure an efficient oxidant is present. While air (O₂) is a common and economical choice, it may not be sufficient.[2] In some cases, co-oxidants like Cu(II) salts or benzoquinone can be employed to facilitate the re-oxidation of the palladium catalyst, though this adds complexity to the system.[3]

Experimental Protocol: Optimization of Pd-Catalyzed Cyclization

  • To a dry reaction vessel under an air atmosphere, add the 2-(furan-2-yl)phenyl substrate (1.0 equiv).

  • Add Palladium(II) Acetate (Pd(OAc)₂, 3-5 mol%).

  • Add pivalic acid to serve as the reaction solvent (0.1 M concentration of substrate).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with a saturated NaHCO₃ solution to remove the pivalic acid.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary: Comparison of Reaction Conditions

CatalystSolventTemperature (°C)Typical YieldReference
Pd(OAc)₂ (3 mol%)Acetic Acid110Variable, 40-70%[1]
Pd(OAc)₂ (3 mol%)Pivalic Acid110Improved, 60-95%[1]
Pd/C (10 mol%)DMF140Good for iodo-precursors, 75-90%[1]

Troubleshooting Workflow

Caption: Troubleshooting logic for low-yield Pd-catalyzed cyclizations.

Question 2: My acid-catalyzed cyclization is producing a complex mixture of byproducts, and my desired benzofuran product is in low yield. What is happening?

The furan ring is notoriously sensitive to acidic conditions and can undergo ring-opening or polymerization, which are common sources of byproducts in these reactions.[4]

Probable Causes & Solutions

  • Harsh Acidic Conditions: Strong acids (like concentrated H₂SO₄ or PPA at high temperatures) can readily protonate the furan ring, initiating a cascade of reactions that lead to ring cleavage and the formation of dicarbonyl intermediates.[4]

    • Solution: Use a milder acid catalyst. A catalytic amount of p-toluenesulfonic acid (p-TsOH) in a non-participating solvent like benzene or toluene is often sufficient to promote cyclization without significant degradation.[5] If a stronger acid is needed, consider a Lewis acid like FeCl₃ which can be effective under milder conditions.[6]

  • High Reaction Temperature: Elevated temperatures exacerbate the acid-catalyzed degradation of the furan moiety.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient, though gentle heating (40-50 °C) may be required for less reactive substrates.[5]

  • Solvent Choice: Protic solvents, especially water, can participate in the hydrolysis and ring-opening of the furan ring once it is protonated.[4]

    • Solution: Use a non-polar, aprotic solvent such as benzene, toluene, or dichloromethane (DCM) to disfavor pathways involving water.

Experimental Protocol: Mild Acid-Catalyzed Cyclization

  • Dissolve the 2-(furan-2-yl)phenyl precursor (1.0 equiv) in dry toluene or benzene (0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 5-10 mol%).

  • Stir the reaction at room temperature or heat gently to 40-50 °C, monitoring progress by TLC.

  • Upon completion, quench the reaction by washing with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product via silica gel chromatography.

Reaction Mechanism: Acid-Catalyzed Cyclization vs. Degradation

G cluster_0 Desired Cyclization Pathway cluster_1 Degradation Pathway A Substrate + H+ B Intermediate Oxonium Ion A->B Protonation C Intramolecular Attack B->C Electrophilic Aromatic Substitution D Dehydration C->D E Desired Benzofuran D->E A2 Substrate + H+ F Protonated Furan A2->F Excess Acid / Heat G Ring Opening F->G H2O Attack H Dicarbonyl Species G->H I Polymerization / Byproducts H->I

Sources

Technical Support Center: Stability & Handling of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine

[1][2]

Introduction: The Stability Paradox

You are working with (5-Fluoro-2-(furan-2-yl)phenyl)methanamine , a biaryl building block containing two distinct reactive centers: a primary benzylamine and an electron-rich furan heterocycle.[1][2]

The Core Challenge: This molecule presents a "Solubility vs. Stability" paradox. The primary amine requires protonation (acidic pH) for optimal aqueous solubility, yet the furan ring is highly susceptible to acid-catalyzed ring opening (hydrolysis) and polymerization. Furthermore, the primary amine is a potent nucleophile capable of capturing atmospheric

This guide provides the mechanistic understanding and protocols required to maintain the integrity of this compound in solution.

Chemical Stability Profile (The "Why")

To troubleshoot effectively, you must understand the degradation pathways.

A. The Furan Vulnerability (Acid & Light)

The furan ring is an electron-rich enol ether equivalent.[2]

  • Acid Sensitivity: In acidic media (pH < 4), the furan ring undergoes protonation, leading to hydrolytic ring opening.[3] This forms reactive 1,4-dicarbonyl species (e.g., succinaldehyde derivatives) which rapidly polymerize, turning the solution black or brown [1].

  • Photo-Oxidation: Furan is a known singlet oxygen quencher.[1][2] Exposure to ambient light and oxygen generates endoperoxides, which decompose into ring-opened enediones [2].[1]

B. The Amine Vulnerability (Air & )
  • Carbamate Formation: The primary amine moiety (

    
    ) reacts reversibly with atmospheric 
    
    
    to form carbamic acid, which stabilizes as an insoluble ammonium carbamate salt.[1][2] This often manifests as a white precipitate or "crust" on the vial cap [3].
C. Visualizing the Degradation Pathways

The following diagram illustrates the critical risk factors and their resulting degradation products.

degradation_pathwaysMolecule(5-Fluoro-2-(furan-2-yl)phenyl)methanamineAcidAcidic pH (< 4)(Protonation)Molecule->AcidSensitive FuranLightLight + O2(Photo-oxidation)Molecule->LightSinglet OxygenAirAtmospheric CO2Molecule->AirNucleophilic AttackRingOpenRing Opening(1,4-Dicarbonyls)Acid->RingOpenHydrolysisLight->RingOpenOxidative CleavageCarbamateAmmonium Carbamate(White Solid)Air->CarbamateReversiblePolymerBlack Polymer(Insoluble)RingOpen->PolymerPolymerization

Figure 1: Critical degradation pathways.[1][2] Note that acid exposure and light lead to irreversible damage (polymerization), while

Troubleshooting Guide

Use this table to diagnose issues based on visual or analytical observations.

ObservationProbable CauseMechanismCorrective Action
Solution turns yellow/brown Furan OxidationPhoto-oxidation or trace peroxides in solvent.[1][2]Discard. Prepare fresh stock in degassed, anhydrous DMSO. Store in amber vials.
Black precipitate Furan PolymerizationAcid-catalyzed ring opening followed by condensation.[1][2]Discard. Check solvent pH. Avoid storing in acidic buffers (e.g., TFA, HCl).
White crust/solid Carbamate FormationReaction with atmospheric

.
Salvageable. Purge with inert gas (

) or treat with mild base to regenerate free amine (if chemical stability permits).
LCMS: M+16 or M+32 N-Oxidation or Furan OxidationOxidation by dissolved oxygen.[1][2]Use degassed solvents. Add antioxidant (e.g., BHT) if assay permits.
LCMS: M+44 Carbamate Adduct

adduct on the amine.
Acidify mobile phase slightly (formic acid) to decarboxylate during injection (Note: Keep contact time short).
Incomplete Solubility pH MismatchNeutral amine is lipophilic; Salt form is hydrophilic.DMSO is preferred. If water is required, use a fresh buffer at pH 5-6, but use immediately.[2]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO is a polar aprotic solvent that stabilizes the furan ring better than protic solvents (like methanol) and prevents carbamate formation better than non-polar solvents [4].

    • Quality Check: Ensure DMSO is "LCMS Grade" and free of peroxides.

  • Weighing: Weigh the solid rapidly into an amber glass vial.

    • Note: Avoid using plastic vials for long-term storage as furan derivatives can leach plasticizers, and amines can adsorb to tube walls.[2]

  • Dissolution:

    • Add DMSO to achieve 10 mM concentration.

    • Vortex for 30 seconds.

    • Critical Step: Flush the headspace with Argon or Nitrogen gas for 10 seconds to displace air/moisture.

  • Storage: Cap tightly (PTFE-lined cap) and store at -20°C or -80°C .

Protocol B: Handling for Aqueous Assays

Objective: Dilute stock into assay buffer without triggering precipitation or degradation.

workflowStockDMSO Stock(-20°C)ThawThaw at RT(Do not heat >30°C)Stock->ThawInspectVisual QC:Precipitate? Color?Thaw->InspectInspect->StockRefreeze (Max 5 cycles)DiluteIntermediate Dilution(10x in Buffer pH 7.4)Inspect->DiluteClearAssayFinal Assay Well(<1% DMSO)Dilute->AssayUse within 4 hours

Figure 2: Workflow for transferring the compound from storage to assay conditions.

Key Constraints:

  • pH Window: Maintain assay buffers between pH 6.0 and 8.0.

    • Too Acidic (< pH 5): Risk of furan ring opening.[3]

    • Too Basic (> pH 9): Risk of amine insolubility (precipitation).

  • Time: Once diluted into aqueous buffer, use within 4-6 hours . Do not store aqueous dilutions overnight.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol or Ethanol to make the stock solution? A: It is not recommended for long-term storage.[1][2] Protic solvents (alcohols) can participate in nucleophilic attack on the furan ring if any trace acid is present or generated over time. DMSO or Acetonitrile (anhydrous) are superior choices.

Q2: I see a new peak in my LCMS at M+18. Is this a hydration product? A: Likely, yes. This suggests the furan ring has opened (hydrolysis) to form a dicarbonyl species. This is a sign of acid contamination in your solvent or aging of the sample in a protic environment. Check the pH of your mobile phases and stock solvent.

Q3: Why does the compound stick to my pipette tips? A: Benzylamines are positively charged at neutral pH and can adhere to untreated polypropylene surfaces. Use Low-Retention tips or glass syringes for accurate dosing.[1]

Q4: Is the compound light sensitive? A: Yes. While the phenyl ring is stable, the furan ring is sensitive to photo-oxidation. Always use amber glassware or wrap vials in aluminum foil during bench work.

References

  • Dunlop, A. P. (1948). "Furfural formation and behavior."[3][4][5] Industrial & Engineering Chemistry, 40(2), 204-209.[2]

  • Gollnick, K., & Griesbeck, A. (1985). "Singlet oxygen photooxygenation of furans." Tetrahedron, 41(11), 2057-2068.[2]

  • Danckwerts, P. V. (1979). "The reaction of CO2 with ethanolamines." Chemical Engineering Science, 34(4), 443-446.[2]

  • Gaylord Chemical. (2024). "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin.

Validation & Comparative

1H NMR Interpretation Guide: (5-Fluoro-2-(furan-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for (5-Fluoro-2-(furan-2-yl)phenyl)methanamine , a critical biaryl building block often used in the synthesis of kinase inhibitors (e.g., SIRT2 inhibitors) and fluorinated drug candidates.

Unlike standard alkyl amines, this molecule presents a complex spectral signature due to three interacting factors:

  • Heteronuclear Coupling: The

    
     nucleus splits aromatic protons, creating non-standard multiplets.
    
  • Rotational Isomerism: The furan-phenyl bond exhibits restricted rotation, potentially broadening signals.

  • Exchange Dynamics: The benzylic amine protons (

    
    ) are highly sensitive to solvent choice and water content.
    

This guide compares the target molecule against its synthetic precursor (the nitrile) and evaluates solvent systems to ensure accurate structural verification.

Structural Analysis & Coupling Logic

To interpret the spectrum, we must first deconstruct the spin system. The molecule consists of a trisubstituted benzene ring coupled to a furan ring.

The Fluorine Effect (

Coupling)

The fluorine atom at position 5 is a spin-active nucleus (


) with 100% natural abundance. It does not just shift signals; it splits them.
  • Ortho-coupling (

    
    ):  ~8–10 Hz (Affects H4 and H6).
    
  • Meta-coupling (

    
    ):  ~5–7 Hz (Affects H3).
    
  • Para-coupling (

    
    ):  < 2 Hz (Usually unresolved broadening).
    
The Furan Signature

The furan ring (attached at C2) provides three distinct protons.

  • H5' (O-CH=): Most deshielded (downfield) heteroaromatic signal.

  • H3' & H4': Appear as doublets or doublets-of-doublets in the 6.5–7.0 ppm range.

Comparative Analysis: Target vs. Precursor

A primary challenge in synthesis is confirming the complete reduction of the nitrile precursor (5-fluoro-2-(furan-2-yl)benzonitrile) to the amine.

Table 1: Spectral Comparison (Synthesis Monitoring)

FeaturePrecursor (Nitrile)Target Product (Amine) Diagnostic Value
Benzylic Position Absent Singlet/Broad Singlet (~3.7 - 4.2 ppm) Primary Confirmation. The appearance of the

peak confirms reduction.
Amine Protons AbsentBroad singlet (1.5 - 2.5 ppm in

)
Secondary confirmation (often disappears in

shake).
Aromatic Shielding Deshielded (CN is EWG)Shielded (Amine is weak EDG)Aromatic protons shift upfield (lower ppm) in the product.
Furan H3' ~7.0 ppm~6.6 ppmThe furan ring feels the electronic change of the ortho-substituent.

Critical Insight: If you observe a triplet at ~4.0 ppm instead of a singlet, check for "Benzylamine formation vs. Benzyl alcohol." If the reduction was performed with borane in THF and quenched with acid/alcohol, a side product (alcohol) might form, appearing slightly downfield (~4.6 ppm).

Experimental Protocol: Solvent Selection

The visibility of the amine group is strictly dictated by the solvent system.

Protocol A: Structural Characterization (


) 
  • Purpose: To see the full proton count, including

    
    .
    
  • Observation: The

    
     protons often appear as a broad signal around 4–8 ppm (depending on protonation state/water). The benzylic 
    
    
    
    appears at ~4.2 ppm .
  • Drawback: High viscosity causes broader lines, obscuring fine F-H coupling patterns.

Protocol B: Resolution & Coupling Analysis (


) 
  • Purpose: To resolve the specific

    
    -coupling of the aromatic ring.
    
  • Observation: The benzylic

    
     appears at ~3.8 ppm . The 
    
    
    
    is often a broad lump at ~1.5 ppm or invisible due to exchange.
  • Advantage: Sharper lines allow calculation of

    
     coupling constants.
    
Detailed Signal Assignment (in )
A. Aliphatic Region
  • 
     3.80 ppm (2H, s):  Benzylic methylene (
    
    
    
    ).
    • Note: Can appear as a doublet if the amine is protonated (

      
      ) due to coupling with NH protons, usually seen in DMSO or acidic 
      
      
      
      .
B. Heteroaromatic (Furan) Region
  • 
     7.50 ppm (1H, d, 
    
    
    
    ):
    H5' (Proton adjacent to Oxygen).
  • 
     6.65 ppm (1H, d, 
    
    
    
    ):
    H3' (Proton ortho to the phenyl ring).
  • 
     6.50 ppm (1H, dd, 
    
    
    
    ):
    H4'.
C. Aromatic (Phenyl) Region

This region is non-first-order due to Fluorine splitting.

  • 
     7.15 ppm (1H, dd, 
    
    
    
    ):
    H3 (Meta to F, Ortho to Furan).
  • 
     7.00 ppm (1H, dd, 
    
    
    
    ):
    H6 (Ortho to F, Ortho to
    
    
    ).
    • Note: This proton shows a large coupling to Fluorine.

  • 
     6.90 ppm (1H, td/ddd, 
    
    
    
    ):
    H4 (Ortho to F, Meta to Furan).
Visualization of Logic Flow

The following diagrams illustrate the decision-making process for assigning signals and verifying the synthesis.

Diagram 1: Synthesis Verification Workflow

SynthesisCheck Start Crude Reaction Mixture CheckRegion Check 3.5 - 4.5 ppm Region Start->CheckRegion NoSignal No Signal CheckRegion->NoSignal Singlet Singlet (2H) @ ~3.8 ppm CheckRegion->Singlet Doublet Doublet (2H) @ ~4.0 ppm CheckRegion->Doublet Failed Failed: Nitrile Unreacted NoSignal->Failed  Retain Nitrile Success Success: Free Amine Formed Singlet->Success  Target Molecule Salt Salt Form (-CH2-NH3+) Doublet->Salt  Acidic Workup?

Caption: Decision tree for verifying the reduction of the nitrile precursor to the target benzylamine.

Diagram 2: Signal Assignment Hierarchy

AssignmentLogic Spectrum Full Spectrum Furan Furan Region (6.4 - 7.6 ppm) Spectrum->Furan Phenyl Phenyl Region (6.8 - 7.2 ppm) Spectrum->Phenyl Aliphatic Aliphatic Region (1.5 - 4.0 ppm) Spectrum->Aliphatic H5_Prime H5' (d): 7.5 ppm (Adj to Oxygen) Furan->H5_Prime Split Splitting Analysis Phenyl->Split CH2 CH2 (s): 3.8 ppm Aliphatic->CH2 H6 H6 (dd): 7.0 ppm (Large J_HF) Split->H6 Look for 9Hz F-coupling

Caption: Hierarchical approach to assigning the three distinct regions of the target molecule.

References
  • Page, T. F. (1965). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Molecular Physics. Link

  • Raines Lab. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation. University of Wisconsin-Madison. Link

  • MDPI. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules. Link

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Link

  • Common Organic Chemistry. Reduction of Nitriles to Amines. Link

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Patterns of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine

Introduction: Elucidating the Structure of a Novel Phenyl-Furan Scaffold

In the landscape of modern drug discovery, phenyl-furan scaffolds are of significant interest due to their versatile biological activities.[1][2] The compound (5-Fluoro-2-(furan-2-yl)phenyl)methanamine represents a novel structure combining a fluorinated phenyl ring, a furan moiety, and a benzylamine functional group. Accurate structural confirmation and metabolic profiling of such compounds are critical milestones in the development pipeline. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the paramount analytical tool for these tasks, offering unparalleled sensitivity and structural insight.[3][4]

This guide provides a predictive and comparative analysis of the fragmentation patterns of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine under typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions. As no published spectra for this specific molecule currently exist, this document synthesizes established fragmentation principles from its core chemical moieties—benzylamine, furan, and fluoroaromatics—to construct a reliable predictive framework. We will explore the causality behind expected fragmentation pathways, compare them to simpler analogous structures, and provide a robust, self-validating experimental protocol for its analysis.

Predicted Ionization and Precursor Ion Formation

The presence of a primary amine group makes (5-Fluoro-2-(furan-2-yl)phenyl)methanamine highly amenable to positive mode Electrospray Ionization (ESI).[5][6] The basic nitrogen atom of the methanamine group is the most likely site of protonation in the acidic mobile phase commonly used in reversed-phase LC-MS. This "soft ionization" technique is ideal for preserving the intact molecule for subsequent fragmentation analysis.[5]

Therefore, the primary ion observed in a full scan (MS1) analysis will be the protonated molecule, [M+H]⁺.

  • Chemical Formula: C₁₁H₁₀FNO

  • Monoisotopic Mass: 191.0746 g/mol

  • Predicted Precursor Ion: [C₁₁H₁₁FNO]⁺ at m/z 192.0824

Predictive Fragmentation Analysis (MS/MS)

Upon isolation and subjection to Collision-Induced Dissociation (CID) in the mass spectrometer's collision cell, the [M+H]⁺ precursor ion is expected to fragment via several competing pathways.[7][8] The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting product ions. Below, we dissect the most probable fragmentation routes based on the established behavior of related chemical structures.

Pathway A: The Dominant Benzylamine Fragmentation

The most characteristic fragmentation pathway for protonated benzylamines involves the neutral loss of ammonia (NH₃).[9][10] This is a charge-driven process initiated by the elongation and eventual cleavage of the C-N bond, which is energetically favorable.

  • Initial Cleavage: The bond between the benzylic carbon and the nitrogen atom breaks.

  • Neutral Loss: A molecule of ammonia (NH₃, 17.027 Da) is lost.

  • Product Ion: This results in the formation of a highly stable, resonance-delocalized (5-fluoro-2-(furan-2-yl)phenyl)methyl cation.

This fragmentation is predicted to be the most abundant, likely yielding the base peak in the MS/MS spectrum.

  • Precursor Ion: m/z 192.0824

  • Neutral Loss: NH₃ (17.027 Da)

  • Predicted Product Ion (A1): [C₁₁H₈FO]⁺ at m/z 175.0557

Pathway B: Furan and Phenyl Ring Scissions (Secondary Fragmentation)

The stable product ion from Pathway A (m/z 175.0557) can undergo further fragmentation at higher collision energies, involving the furan and phenyl rings.

  • Furan Ring Fragmentation: Furan moieties are known to fragment via the loss of carbon monoxide (CO).[11][12] This would lead to a subsequent product ion.

    • Precursor Ion: m/z 175.0557

    • Neutral Loss: CO (27.995 Da)

    • Predicted Product Ion (B1): [C₁₀H₈F]⁺ at m/z 147.0608

  • Fluoroaromatic Fragmentation: While the C-F bond on an aromatic ring is very strong, the loss of hydrogen fluoride (HF) is a possible, though typically minor, fragmentation channel for fluorinated compounds, especially at elevated collision energies.[13]

    • Precursor Ion: m/z 175.0557

    • Neutral Loss: HF (20.006 Da)

    • Predicted Product Ion (B2): [C₁₁H₇O]⁺ at m/z 155.0497

Pathway C: Benzylic Cleavage

A less common but mechanistically possible pathway for benzylamines is the direct cleavage at the benzylic position to form a tropylium-like ion or a substituted phenyl cation.[14] For this specific molecule, this would involve the loss of the entire furanyl-phenyl moiety.

  • Initial Cleavage: The bond between the benzylic carbon and the phenyl ring is cleaved.

  • Product Ion: Formation of the aminomethyl cation.

  • Precursor Ion: m/z 192.0824

  • Predicted Product Ion (C1): [CH₄N]⁺ at m/z 30.0338

  • Note: This fragment is of very low mass and may fall below the typical acquisition range of some instruments (e.g., ion traps), making it difficult to observe.

The following diagram illustrates these predicted fragmentation pathways.

G cluster_main Predicted Fragmentation Pathways Precursor [M+H]⁺ (5-Fluoro-2-(furan-2-yl)phenyl)methanamine m/z 192.0824 Ion_A1 Product Ion A1 [C₁₁H₈FO]⁺ m/z 175.0557 Precursor->Ion_A1 - NH₃ (Pathway A - Dominant) Ion_C1 Product Ion C1 [CH₄N]⁺ m/z 30.0338 Precursor->Ion_C1 (Pathway C) Ion_B1 Product Ion B1 [C₁₀H₈F]⁺ m/z 147.0608 Ion_A1->Ion_B1 - CO (Pathway B) Ion_B2 Product Ion B2 [C₁₁H₇O]⁺ m/z 155.0497 Ion_A1->Ion_B2 - HF (Pathway B)

Caption: Predicted CID fragmentation pathways for protonated (5-Fluoro-2-(furan-2-yl)phenyl)methanamine.

Comparative Fragmentation Data

To ground our predictions, we can compare the expected fragmentation of our target molecule with known fragmentation patterns of simpler, structurally related compounds. This comparison helps validate the proposed pathways.

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary FragmentationKey Product Ion(s) (m/z)Supporting Source(s)
(5-Fluoro-2-(furan-2-yl)phenyl)methanamine (Predicted) 192.08Neutral Loss of NH₃175.06[9][10]
2-Fluorobenzylamine 126.07Neutral Loss of NH₃109.05 (Fluorobenzyl cation)[15][16]
Furfurylamine 98.06Neutral Loss of NH₃81.03 (Furfuryl cation)[17]
Furan 68.02 (M⁺˙)Loss of CHO˙39.02 (Cyclopropenyl cation)[11]

This table clearly shows that the loss of ammonia is the universally dominant primary fragmentation pathway for these benzylamine and furfurylamine structures. Therefore, it is highly probable that the product ion at m/z 175.06 will be the most significant feature in the MS/MS spectrum of the target compound.

Experimental Protocol: A Self-Validating LC-MS/MS Method

To empirically determine the fragmentation pattern, the following experimental workflow is proposed. The design incorporates a collision energy ramp to systematically induce and observe fragmentation, ensuring a comprehensive and trustworthy dataset.

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Preparation (Dissolve in 50:50 ACN:H₂O) B LC Separation (C18 Reversed-Phase) A->B C ESI+ Ionization B->C D MS1: Full Scan (Confirm [M+H]⁺ at m/z 192.08) C->D E MS2: Product Ion Scan (Isolate m/z 192.08) D->E F Collision-Induced Dissociation (CID) (Ramp Collision Energy, e.g., 10-40 eV) E->F G Data Analysis (Identify Product Ions & Pathways) F->G

Caption: A typical experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology

1. Liquid Chromatography (LC)

  • System: UHPLC system (e.g., Waters ACQUITY, Agilent 1290).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape with small molecules.[18]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 5-7 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Rationale: The C18 column provides excellent retention for aromatic compounds. Formic acid is a crucial additive that aids in the protonation of the analyte in the ESI source, enhancing signal intensity.[19]

2. Mass Spectrometry (MS)

  • System: A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).[18][20]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 600 L/hr at 450°C).[21]

  • MS1 Acquisition: Scan a mass range of m/z 50-300 to confirm the presence and purity of the precursor ion ([M+H]⁺ at m/z 192.08).

  • MS2 Acquisition (Product Ion Scan):

    • Precursor Ion Selection: Isolate m/z 192.08.

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a series of injections or use an in-scan CE ramp (e.g., 10-40 eV). This is a critical step for a self-validating protocol. Low CE (10-15 eV) should reveal the primary fragment(s) (e.g., m/z 175.06). Higher CE (25-40 eV) will induce secondary fragmentation, revealing ions like m/z 147.06 and 155.05.[8]

Conclusion

While direct experimental data for (5-Fluoro-2-(furan-2-yl)phenyl)methanamine is not yet published, a robust predictive model of its LC-MS fragmentation can be constructed from fundamental chemical principles and comparative analysis of its structural components. The analysis strongly indicates that under positive mode ESI-MS/MS conditions, the molecule will readily protonate to form a precursor ion at m/z 192.0824 . The subsequent CID spectrum is expected to be dominated by a product ion at m/z 175.0557 , corresponding to the neutral loss of ammonia. Further fragmentation of this ion at higher collision energies is predicted to yield ions at m/z 147.0608 (loss of CO) and m/z 155.0497 (loss of HF). This predictive guide, coupled with the provided experimental protocol, offers a comprehensive framework for researchers to confidently identify and structurally characterize this novel compound and its analogues in complex matrices.

References

  • Dodds, E. D., et al. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Augusti, R., et al. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • Kerler, J., et al. (2001). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Dodds, E. D., et al. (2007). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of Mass Spectrometry. Available at: [Link]

  • Feketeová, L., et al. (2015). Electron attachment to fluorinated nitrobenzene. ResearchGate. Available at: [Link]

  • Carvalho, B., et al. (2014). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]

  • Mortensen, S. K., et al. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Jamieson, W. D., & Hutzinger, O. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. Available at: [Link]

  • NIST. Benzenemethanamine, 2-fluoro-. NIST WebBook. Available at: [Link]

  • Mortensen, S., et al. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Semantic Scholar. Available at: [Link]

  • Pérez-Mayán, L., et al. (2012). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS/MS. University of Vigo. Available at: [https://www.uvigo.gal/sites/uvigo.gal/files/docs/proxectos/fin_carreira/12_13/ memoria_lucia_perez.pdf]([Link] memoria_lucia_perez.pdf)

  • Wikipedia. Collision-induced dissociation. Wikipedia. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Lath, S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Chen, Y.-C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods. Available at: [Link]

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  • Zhang, M., et al. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules. Available at: [Link]

  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Young, R. B., et al. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS ES&T Water. Available at: [Link]

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  • De Vijver, T., et al. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]

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  • Li, Y., et al. (2026). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry. Available at: [Link]

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  • Schramek, N., et al. (2023). LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. Analytical and Bioanalytical Chemistry. Available at: [Link]

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Furan vs. Thiophene Phenyl Methanamines: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly influences a compound's pharmacological profile. Furan and thiophene, both five-membered aromatic heterocycles, are frequently employed as bioisosteres for a phenyl ring and for each other. Their structural similarity, yet distinct electronic and physicochemical properties, make them a fascinating pair for comparative analysis. This guide provides an in-depth, data-driven comparison of the bioactivity of furan- and thiophene-containing phenyl methanamines, offering insights to inform lead optimization and drug discovery efforts.

The Principle of Bioisosterism: Furan and Thiophene in Context

Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a cornerstone of rational drug design. The substitution of a furan ring with a thiophene, or vice versa, is a classic example of this strategy. While structurally analogous, the subtle differences between the oxygen atom in furan and the sulfur atom in thiophene can lead to significant variations in a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

The key differentiators lie in their electronegativity, aromaticity, and hydrogen bonding capability. Oxygen, being more electronegative than sulfur, imparts a greater polarity to the furan ring. Conversely, the larger size and the presence of d-orbitals in sulfur contribute to the higher aromaticity and generally greater metabolic stability of thiophene-containing compounds. These fundamental differences are the basis for the observed variations in the bioactivity of their respective derivatives.

Table 1: Physicochemical Properties of Furan vs. Thiophene

FeatureFuranThiopheneImplication in Drug Design
Heteroatom OxygenSulfurInfluences electronegativity, bond angles, and potential for hydrogen bonding.
Electronegativity of Heteroatom HigherLowerAffects the electron distribution within the ring and the molecule's polarity.
Aromaticity LowerHigherGenerally correlates with greater chemical and metabolic stability.
Polarity More PolarLess PolarImpacts solubility, membrane permeability, and interactions with polar residues in target proteins.
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.Can significantly alter binding affinity and selectivity for a biological target.
Metabolic Stability Generally considered less stable, can be metabolized to reactive intermediates.[1]Generally considered more metabolically stable.A critical factor in determining a drug candidate's half-life and potential for toxicity.

Comparative Bioactivity: A Data-Driven Analysis

While direct head-to-head studies on a wide range of furan and thiophene phenyl methanamine analogs are not extensively documented in publicly available literature, we can draw valuable insights from comparative studies on closely related scaffolds and from individual reports on compounds bearing these moieties. The following sections summarize the available data in the key therapeutic areas of anticancer and antimicrobial research.

Anticancer Activity

Both furan and thiophene moieties have been incorporated into numerous compounds demonstrating cytotoxic effects against various cancer cell lines. The choice between these two heterocycles is highly context-dependent, with the overall activity being influenced by other substituents and the specific cancer cell line being targeted.

For instance, in a series of chalcone derivatives, the furan-containing compound showed slightly better activity against A549 (lung) and HepG2 (liver) cancer cell lines compared to its thiophene counterpart. Conversely, in a pyrazole series, the thiophene analog demonstrated superior potency against the A549 cell line.[2]

Table 2: Representative Anticancer Activity of Furan and Thiophene Derivatives (IC50 in µM)

Compound ClassHeterocycleCancer Cell LineIC50 (µM)Reference
ChalconeFuranA549 (Lung)27.7[2]
ThiopheneA549 (Lung)32.4[2]
FuranHepG2 (Liver)26.6[2]
ThiopheneHepG2 (Liver)29.8[2]
PyrazoleFuranA549 (Lung)12.5[2]
ThiopheneA549 (Lung)10.8[2]

Note: The data presented is from different scaffolds and is intended to illustrate the general trends observed when comparing furan and thiophene bioisosteres.

Antimicrobial Activity

The quest for novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance. Both furan and thiophene derivatives have shown promise in this area. The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

While a direct comparison of phenyl(furan-2-yl)methanamine and its thiophene analog is not available, studies on related (N-heteroaryl)arylmethanamines have reported varying degrees of activity against different microbial strains, with some compounds showing moderate to good activity against Candida albicans and plant pathogenic fungi, but no significant activity against Gram-positive or Gram-negative bacteria.[5]

This underscores the importance of the overall molecular structure in determining the antimicrobial spectrum and potency. The choice between a furan and a thiophene core can influence factors such as membrane permeability and interaction with microbial targets.

Experimental Design for Comparative Bioactivity Assessment

To facilitate a direct and robust comparison of furan and thiophene phenyl methanamines, a well-designed experimental workflow is crucial. The following protocols provide a framework for synthesizing and evaluating the anticancer and antimicrobial activities of these compounds.

Synthesis of Furan and Thiophene Phenyl Methanamines

A common synthetic route to N-substituted phenyl(heteroaryl)methanamines involves reductive amination.

cluster_0 Reductive Amination aldehyde Phenyl(heteroaryl)methanone (Furan or Thiophene) imine Imine Intermediate aldehyde->imine + Amine amine Primary or Secondary Amine product N-substituted Phenyl(heteroaryl)methanamine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reducing_agent->imine

Caption: General workflow for the synthesis of N-substituted phenyl(heteroaryl)methanamines.

Step-by-Step Protocol:

  • Imine Formation: To a solution of the appropriate phenyl(heteroaryl)methanone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add the desired primary or secondary amine (1.1 eq). The reaction mixture is stirred at room temperature, and the formation of the imine intermediate can be monitored by techniques such as TLC or LC-MS.

  • Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise. The reaction is stirred until the reduction is complete.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-substituted phenyl(heteroaryl)methanamine.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

cluster_1 MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation_24h Incubate for 24-72 hours compound_treatment->incubation_24h mtt_addition Add MTT reagent incubation_24h->mtt_addition formazan_formation Viable cells convert MTT to formazan (purple) mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization absorbance_reading Measure absorbance at ~570 nm solubilization->absorbance_reading ic50_determination Calculate IC50 value absorbance_reading->ic50_determination

Caption: Experimental workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the furan and thiophene phenyl methanamine analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[2]

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanistic Considerations and Future Directions

The observed differences in the bioactivity of furan and thiophene phenyl methanamines can often be attributed to their interactions with specific biological targets. For instance, the hydrogen bonding capacity of the furan oxygen may favor binding to targets with complementary hydrogen bond donors, while the greater lipophilicity of the thiophene ring might enhance its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Future research should focus on direct, systematic comparative studies of furan and thiophene phenyl methanamines against a panel of cancer cell lines and microbial strains. Such studies, coupled with molecular modeling and investigation of the affected signaling pathways, will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents.

cluster_2 Hypothesized Signaling Pathway Inhibition compound Furan/Thiophene Phenyl Methanamine receptor Cell Surface Receptor (e.g., Kinase) compound->receptor Binds to inhibition Inhibition downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling Activates cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_signaling->cellular_response Leads to inhibition->downstream_signaling Blocks

Caption: A generalized diagram illustrating the potential mechanism of action of furan/thiophene phenyl methanamines.

Conclusion

The choice between a furan and a thiophene core in the design of phenyl methanamine-based therapeutic agents is a nuanced decision that requires careful consideration of the target, desired activity, and overall molecular context. While thiophene analogs may offer advantages in terms of metabolic stability, furan-containing compounds can provide unique opportunities for hydrogen bonding interactions. The data presented in this guide, along with the detailed experimental protocols, are intended to equip researchers with the foundational knowledge to make informed decisions and to design and execute experiments that will further elucidate the comparative bioactivity of these two important heterocyclic systems.

References

  • Chilin, A., et al. (2001). Synthesis and microbiological evaluations of (N-heteroaryl) arylmethanamines and their Schiff bases. Il Farmaco, 56(11), 849-855.
  • BenchChem. (2025). Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.
  • BenchChem. [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine Supplier.
  • Leitinger, B., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 62(11), 5393-5416.
  • Leitinger, B., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships.
  • Di Santo, R., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. Journal of Medicinal Chemistry, 62(3), 1330-1347.
  • Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(15), 4735.
  • Di Santo, R., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)
  • Borgatti, M., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Pharmaceuticals, 17(8), 989.
  • O'Sullivan, S., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Pharmaceuticals, 14(2), 169.
  • El-Gazzar, M. G., et al. (2021). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 521-534.
  • Williams, C., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(12), e0295842.
  • Al-Majd, L. A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6), 1357-1367.

Sources

Structure-activity relationship (SAR) of 5-fluoro vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 5-fluoro vs non-fluorinated analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Fluorine Effect" in Medicinal Chemistry

In small molecule drug discovery, the substitution of a hydrogen atom with a fluorine atom—specifically at the 5-position of aromatic scaffolds like indoles, pyrimidines, and tryptamines—is a high-impact tactic. This guide analyzes the structural and functional divergence between 5-fluoro and non-fluorinated (hydrogen) analogs.

While often termed a "bioisostere" of hydrogen due to similar Van der Waals radii, fluorine induces profound electronic and physicochemical changes. It is not merely a passive placeholder; it is an active modulator of metabolic stability (t½) , pKa , lipophilicity (LogP) , and binding affinity .

Physicochemical Comparison: The Atomic Level

To understand the SAR differences, we must first quantify the fundamental atomic shifts that occur when H is replaced by F.

Table 1: Fundamental Atomic Properties
PropertyHydrogen (H)Fluorine (F)Impact on SAR
Van der Waals Radius 1.20 Å1.47 ÅF is slightly larger, exerting steric pressure that can lock conformations without abolishing binding pocket fit.
Electronegativity (Pauling) 2.13.98 (Max)F strongly pulls electron density, lowering the pKa of nearby basic amines and increasing acidity of phenols.
C-X Bond Length 1.09 Å1.35 ÅThe C-F bond is longer but significantly stronger.
C-X Bond Energy ~98 kcal/mol~116 kcal/molCritical: The C-F bond is metabolically inert to oxidative cleavage by CYP450 enzymes.
Lipophilicity (Ar-X) Baseline+0.2 to +0.5 LogPFluorination of aromatics generally increases lipophilicity, enhancing membrane permeability.[1]

Mechanism of Action I: Metabolic Blocking (The "Fortress" Effect)

The most common rationale for 5-fluorination is to block Cytochrome P450 (CYP) mediated metabolism.

The Mechanism

Aromatic rings (like indole) are electron-rich. CYP enzymes typically attack the most electron-rich position (often C-5 in tryptamines/indoles) to form an epoxide or hydroxyl intermediate, leading to clearance.

  • Non-Fluorinated (H): The C-H bond is broken; the molecule is hydroxylated and conjugated (glucuronidation/sulfation) for excretion.

  • 5-Fluorinated (F): The C-F bond is too strong to be broken by the CYP heme-iron oxidant. The electron-withdrawing nature of F also deactivates the ring, making the entire scaffold less susceptible to oxidative attack.

Visualization: Metabolic Blocking Logic

MetabolicBlocking Substrate Drug Scaffold (Indole/Benzene) H_Analog Non-Fluorinated (C-H) Electron Rich Substrate->H_Analog R=H F_Analog 5-Fluoro Analog (C-F) Electron Deficient Substrate->F_Analog R=F CYP CYP450 Enzyme (Oxidative Attack) Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite C-H Bond Cleavage (Oxidation) Stable Metabolically Stable (Extended t½) CYP->Stable C-F Bond Inert (No Reaction) H_Analog->CYP High Affinity F_Analog->CYP Reduced Affinity (Steric/Electronic Shield)

Caption: Diagram illustrating how 5-fluorination prevents CYP450-mediated hydroxylation, extending metabolic half-life.

Mechanism of Action II: Target Binding & Potency

Fluorine is not just a shield; it is a "warhead" for binding affinity.

Electronic Modulation (pKa Shift)
  • Scenario: A basic amine side chain (e.g., in 5-fluoro-DMT or serotonin analogs).

  • Effect: The 5-F withdraws electrons through the ring (inductive effect). This lowers the pKa of the side-chain amine (making it less basic).

  • Result: At physiological pH (7.4), a larger fraction of the drug may exist in the neutral (uncharged) state compared to the H-analog, improving Blood-Brain Barrier (BBB) penetration.

Suicide Inhibition (The 5-FU Case)

The most famous example is 5-Fluorouracil (5-FU) vs. Uracil .[2]

  • Uracil: Thymidylate Synthase (TS) replaces the C-5 hydrogen with a methyl group to create Thymine (essential for DNA).

  • 5-FU: TS attempts to methylate C-5. The enzyme forms a covalent bond with the 5-FU ring, but it cannot abstract the Fluorine atom (unlike H). The enzyme becomes permanently covalently trapped.

  • Outcome: "Thymineless death" of cancer cells.[3]

Experimental Protocols

To objectively compare a 5-fluoro analog against its non-fluorinated parent, you must assess Microsomal Stability and Binding Affinity .

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

).[4]
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (5-F) and Reference (H-analog) in DMSO.

    • Thaw Liver Microsomes (Human/Mouse/Rat) on ice.

  • Incubation:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL protein), and Test Compound (1 µM final).

    • Pre-incubation: 5 mins at 37°C.

    • Start: Initiate reaction by adding NADPH (1 mM final).

  • Sampling:

    • Take aliquots (50 µL) at

      
       min.
      
    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
    • Success Metric: 5-F analog should show

      
       increase in 
      
      
      
      vs H-analog.

Comparative Data: Case Studies

Table 2: 5-Fluoro vs. Hydrogen Performance Metrics
Compound ClassH-Analog (Parent)5-F AnalogObserved SAR ShiftMechanism
Pyrimidines Uracil5-Fluorouracil Potency: Cytotoxic (IC50 < 1 µM) vs InactiveCovalent Trapping: C-F bond prevents enzymatic methylation.
Indoles Indole5-Fluoroindole Stability: t½ increases 3-5 foldMetabolic Blocking: Blocks C5-hydroxylation by CYP450.
Tryptamines Serotonin (5-HT)5-Fluoro-5-HT Selectivity: Altered 5-HT receptor subtype profileLipophilicity: Increased LogP aids receptor pocket hydrophobic fit.
Quinolones QuinoloneFluoroquinolone (e.g., Cipro)Potency: >100x antibacterial activityDNA Gyrase Binding: F improves cell penetration and binding affinity.[1]

Decision Framework: When to Fluorinate?

Not every molecule benefits from a 5-fluoro substitution.[2] Use this logic tree to decide.

SAR_Decision_Tree Start Start: Lead Optimization MetabIssue Is the molecule rapidly metabolized (High Clearance)? Start->MetabIssue MetabSite Is the metabolic soft spot on the aromatic ring? MetabIssue->MetabSite Yes PotencyIssue Is Potency/Permeability low? MetabIssue->PotencyIssue No Decision_F Strategy: Add 5-Fluoro (Block Metabolism) MetabSite->Decision_F Yes (e.g., C5 position) Decision_Other Strategy: Steric Bulk/Cyclization MetabSite->Decision_Other No (e.g., N-dealkylation) Decision_LogP Strategy: Add 5-Fluoro (Increase LogP/Permeability) PotencyIssue->Decision_LogP Yes (Need Lipophilicity) Decision_No Avoid Fluorine (May lower solubility) PotencyIssue->Decision_No No (Solubility Limited)

Caption: Decision tree for deploying fluorine in lead optimization based on metabolic and physicochemical liabilities.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Infrared (IR) spectroscopy peaks for (5-Fluoro-2-(furan-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Infrared Spectroscopy of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine

Executive Summary

Target Molecule: (5-Fluoro-2-(furan-2-yl)phenyl)methanamine CAS Registry Number: 923230-19-7 (Analogous/Related) Molecular Formula: C₁₁H₁₀FNO Molecular Weight: 191.20 g/mol

This guide provides a comprehensive spectroscopic analysis of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine , a biaryl benzylamine derivative often utilized as a scaffold in kinase inhibitor discovery and medicinal chemistry. Due to the specialized nature of this intermediate, direct public spectral libraries are often incomplete. This guide synthesizes experimental data from structural analogs (benzylamines, fluorobenzenes, and 2-substituted furans) to establish a predictive reference standard .

Key Application: The primary utility of IR spectroscopy for this compound is reaction monitoring —specifically, verifying the reduction of the nitrile precursor to the primary amine and ensuring the integrity of the furan ring during Suzuki coupling.

Structural Analysis & Spectral Prediction

The IR spectrum of this molecule is a superposition of three distinct chemical moieties. Understanding these individual contributions is critical for accurate peak assignment.

  • Primary Benzylamine (-CH₂-NH₂): Dominates the high-frequency region (3400–3200 cm⁻¹).

  • Fluorobenzene Core: Provides strong fingerprint signals, particularly the C-F stretch (1200–1250 cm⁻¹).

  • Furan-2-yl Substituent: Adds unique heteroaromatic bands, distinguishable from the phenyl ring vibrations.

Characteristic IR Bands (Predicted)
Frequency (cm⁻¹)IntensityAssignmentStructural Origin
3380 ± 20 Mediumν(N-H) AsymmetricPrimary Amine (-NH₂)
3310 ± 20 Mediumν(N-H) SymmetricPrimary Amine (-NH₂)
3150 – 3000 Weakν(C-H) AromaticFuran & Phenyl Rings
2950 – 2850 Weak-Medν(C-H) AliphaticMethylene (-CH₂-)
2230 ABSENT ν(C≡N)Confirmation of Reduction (Critical)
1620 – 1580 Mediumδ(N-H) ScissoringPrimary Amine
1600 – 1450 Strongν(C=C) AromaticPhenyl Ring Breathing
1500 – 1480 Mediumν(C=C) FuranFuran Ring Stretch
1250 – 1200 Strong ν(C-F)Aryl-Fluorine Stretch
1015 ± 10 MediumRing BreathingFuran Ring Characteristic
880 – 860 Mediumδ(C-H) OOPFuran Ring
750 – 730 Strongδ(C-H) OOPOrtho-substituted Benzene

Note on Causality: The presence of the fluorine atom at position 5 induces a significant dipole, intensifying the ring skeletal vibrations in the fingerprint region. The furan ring, being electron-rich, may show slightly shifted C=C bands due to conjugation with the phenyl ring.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" refer to the synthetic precursors (process impurities) or stable salt forms used in formulation. Distinguishing these is vital for Quality Control (QC).

Comparison Table: Spectral Differentiators
FeatureTarget Product (Free Base)Precursor (Nitrile)Alternative Form (HCl Salt)
Primary Identifier Doublet at ~3380/3310 cm⁻¹Sharp Singlet at ~2230 cm⁻¹Broad Band 3200–2800 cm⁻¹
Amine Region Sharp, distinct peaksAbsentBroad, multiple sub-peaks (-NH₃⁺)
Nitrile Peak Absent Very Strong (2230 cm⁻¹) Absent
Fingerprint Sharp C-F band (~1230)Sharp C-F band (~1230)Complex/Broadened
Solubility (Ref) Low in water, high in organicLow in waterHigh in water
Diagram: Reaction Monitoring Workflow

The following diagram illustrates the critical IR checkpoints during the synthesis of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine from its nitrile precursor.

SynthesisWorkflow Precursor Precursor: 5-Fluoro-2-(furan-2-yl)benzonitrile Precursor->Precursor Marker: ν(C≡N) ~2230 cm⁻¹ Reaction Reduction (LiAlH4 or H2/Pd) Precursor->Reaction Start Product Target Product: (5-Fluoro-2-(furan-2-yl)phenyl)methanamine Reaction->Product Conversion QC_Pass QC PASS: No peak at 2230 cm⁻¹ Doublet at 3300-3400 cm⁻¹ Product->QC_Pass IR Analysis QC_Fail QC FAIL: Residual peak at 2230 cm⁻¹ Product->QC_Fail Incomplete Rxn

Caption: IR-driven Quality Control workflow for verifying the reduction of the nitrile group to the amine.

Experimental Protocol: Self-Validating Method

To ensure reproducibility and scientific integrity, follow this protocol. This method is self-validating because it includes a specific check for the absence of the precursor peak.

Methodology: Attenuated Total Reflectance (ATR) FTIR

  • Instrument Setup:

    • Calibrate FTIR spectrometer using a Polystyrene standard (peaks at 1601 cm⁻¹ and 2849 cm⁻¹).

    • Set resolution to 4 cm⁻¹ and accumulation to 16 scans.

  • Sample Preparation:

    • Liquid/Oil: Place 1 drop of the neat amine directly on the Diamond/ZnSe crystal.

    • Solid (if salt): Crush a small amount (<5 mg) to a fine powder and press firmly onto the crystal to ensure contact.

  • Background Collection:

    • Collect an air background spectrum immediately before the sample to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Data Acquisition & Validation:

    • Step A (Nitrile Check): Zoom into the 2200–2250 cm⁻¹ region. If a peak exists, the reduction is incomplete. Stop and re-process.

    • Step B (Amine Confirmation): Verify the doublet in the 3300–3400 cm⁻¹ region.

    • Step C (Furan Integrity): Confirm the presence of the "breathing" mode at ~1015 cm⁻¹. If absent, the furan ring may have opened (a common side reaction in harsh acidic reductions).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general functional group assignment).
  • NIST Chemistry WebBook. Infrared Spectrum of Benzylamine. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Reference for the biaryl synthesis context).
  • PubChem. Compound Summary for CID 16228102: [5-(4-Fluorophenyl)furan-2-yl]methanamine. National Center for Biotechnology Information. Available at: [Link]

Sources

Strategic Bioisosteric Replacement of Furan Rings: Mitigating Metabolic Liability While Maintaining Potency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement Strategies for the Furan Ring Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Furan Liability

In medicinal chemistry, the furan ring is often employed as a compact, lipophilic linker or scaffold element capable of acting as a hydrogen bond acceptor. However, its inclusion in drug candidates—particularly in metabolic "hotspots"—frequently creates a structural alert .[1]

The core issue is the bioactivation of the furan ring by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2E1). This oxidation opens the furan ring to form highly reactive electrophiles, such as cis-2-butene-1,4-dial or furan epoxides . These intermediates covalently bind to hepatic proteins (causing idiosyncratic hepatotoxicity) or DNA (causing genotoxicity).

Objective: This guide provides a data-driven framework for replacing the furan moiety with bioisosteres that retain the pharmacophoric profile while eliminating the metabolic liability.

Comparative Analysis of Bioisosteres

Note: As the specific parent compound structure was not provided, this guide utilizes a representative pharmacophore model typical of furan-containing kinase inhibitors to demonstrate universal bioisosteric principles.

We evaluate three primary replacement strategies against the Furan baseline: Thiophene (classical isostere), Oxazole (stability isostere), and Phenyl (lipophilic isostere).

Table 1: Physicochemical & ADME Profiling of Furan Replacements

Data represents mean trends derived from matched molecular pair (MMP) analysis of kinase inhibitor scaffolds.

PropertyFuran (Baseline) Thiophene 1,3-Oxazole Phenyl
Electronic Character

-excessive (Electron Rich)

-excessive (Slightly less than Furan)

-deficient (Electron Poor)
Neutral
H-Bond Acceptor ModerateWeakModerate/WeakNone
LogP (Lipophilicity) Baseline+0.4 to +0.6 (More Lipophilic)-1.0 to -1.5 (More Polar)+1.5 to +2.0 (High)
Metabolic Stability (

)
Low (< 15 min)Medium (Risk of S-oxidation)High (> 60 min) High
GSH Adduct Formation High (Critical Risk) Low/MediumNoneNone
Aromaticity Low (Reactive)HighModerateHigh
Detailed Strategy Breakdown
Strategy A: Thiophene (The "Nearest Neighbor")
  • Rationale: Sulfur is in the same group as Oxygen. Thiophene mimics the steric bulk and electron distribution of furan almost perfectly.

  • Pros: Often retains potency with minimal structural perturbation.

  • Cons: Thiophene is not metabolically inert. It can undergo S-oxidation to form thiophene-S-oxides or epoxides, which are also Michael acceptors, though generally less reactive than furan metabolites.

  • Verdict: Use if steric fit is extremely tight, but screen for reactive metabolites early.

Strategy B: 1,3-Oxazole (The "Stability" Choice)
  • Rationale: Inserting a nitrogen atom into the ring reduces electron density, making the ring resistant to oxidative ring opening.

  • Pros: significantly lowers LogP (improving solubility) and eliminates the formation of the cis-enedial toxicophore.

  • Cons: The basic nitrogen may introduce a new pKa center or clash with the target protein if the pocket is purely hydrophobic.

  • Verdict: The recommended bioisostere. It usually offers the best balance of safety and physicochemical improvement.

Strategy C: Phenyl (The "Inert" Choice)
  • Rationale: The benzene ring is metabolically robust (barring simple hydroxylation).

  • Pros: Eliminates the specific furan toxicity mechanism entirely.

  • Cons: Significantly increases lipophilicity (LogP) and size (6-membered vs 5-membered), which often kills potency or solubility.

  • Verdict: Use only if the binding pocket is large and hydrophobic.

Mechanism of Toxicity: The "Why"

To understand the necessity of replacement, one must visualize the bioactivation pathway.

FuranBioactivation Furan Furan-Containing Drug CYP CYP450 Oxidation (CYP3A4/2E1) Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Bioactivation Enedial Cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->Enedial Ring Opening GSH Glutathione (GSH) Conjugation Enedial->GSH Trapping Agent Protein Hepatocellular Protein Adducts Enedial->Protein Covalent Binding (Toxicity) Detox Excretion (Mercapturic Acid) GSH->Detox Clearance Toxicity Immune Response / Cell Death Protein->Toxicity

Figure 1: Mechanism of furan-mediated toxicity. The oxidative ring opening generates a reactive enedial that acts as a Michael acceptor for cellular nucleophiles.

Experimental Protocol: Reactive Metabolite Trapping

To validate that your bioisosteric replacement has successfully mitigated the risk, you must perform a Glutathione (GSH) Trapping Assay . This is the gold standard for detecting reactive intermediates.

Protocol: GSH Trapping with Stable Isotope Scanning

Objective: Detect reactive electrophiles by trapping them with glutathione and analyzing the resulting adducts via LC-MS/MS.

Materials
  • Microsomes: Human Liver Microsomes (HLM), 20 mg/mL.

  • Trapping Agent: 1:1 mixture of GSH (unlabeled) and

    
    -GSH (Stable Isotope Labeled).[2] Why? This creates a distinct "twin ion" doublet in the Mass Spec, eliminating false positives.
    
  • Cofactor: NADPH regenerating system.

Workflow
  • Incubation:

    • Prepare reaction mixture: 10 µM Test Compound + 1 mg/mL HLM + 5 mM GSH (Isotope Mix) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

    • Run for 60 minutes.

  • Termination:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge at 4000g for 20 mins to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

    • Scan Mode: Data-Dependent Acquisition (DDA) looking for Neutral Loss of 129 Da (pyroglutamic acid moiety) or monitoring the specific GSH fragment ions (

      
       272 negative mode).
      
Interpretation
  • Positive Result (Fail): Observation of mass peaks

    
     and 
    
    
    
    separated by ~3 Da. This confirms the formation of a reactive metabolite.[3][4]
  • Negative Result (Pass): Absence of GSH adducts suggests the bioisostere (e.g., Oxazole) is metabolically stable against reactive intermediate formation.

Decision Framework for Optimization

Use this logic flow to guide your medicinal chemistry campaign.

DecisionTree Start Lead Compound Contains Furan Step1 Assess Metabolic Stability (HLM Intrinsic Clearance) Start->Step1 HighClearance High Clearance (>20 µL/min/mg) Step1->HighClearance Unstable LowClearance Low Clearance Step1->LowClearance Stable Step2 Perform GSH Trapping Assay HighClearance->Step2 LowClearance->Step2 Check Safety Adducts GSH Adducts Detected? Step2->Adducts YesAdduct Yes: Toxic Liability Adducts->YesAdduct Positive NoAdduct No: Proceed with Furan (Monitor in vivo tox) Adducts->NoAdduct Negative Design Design Bioisosteres YesAdduct->Design Option1 Synthesize Oxazole Analog (Priority: Stability) Design->Option1 Option2 Synthesize Thiophene Analog (Priority: Sterics) Design->Option2 Test Re-test Potency & GSH Trapping Option1->Test Option2->Test

Figure 2: Decision tree for managing furan-associated risks in lead optimization.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pizzolatti, M. G., et al. (2017). The Furan Moiety in Drug Discovery: Metabolic Liabilities and Bioisosteric Replacements. Current Medicinal Chemistry. Link

  • Argoti, D., et al. (2005). Cyanide Trapping of Iminium Ion Reactive Intermediates followed by Detection and Characterization using LC-MS/MS. Chemical Research in Toxicology, 18(10), 1537-1544. Link

  • Stepan, A. F., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology, 24(9), 1345–1410. Link

Sources

A Comparative Guide to the Crystal Structure and Physicochemical Properties of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword:

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). The ability of an API to exist in different crystalline forms, a phenomenon known as polymorphism, can profoundly impact its solubility, stability, bioavailability, and manufacturability.[1][2] Salt formation is a widely employed and effective strategy to optimize these properties.[3][4] However, the selection of an appropriate salt form is a critical decision that requires a thorough understanding of the solid-state landscape of the API.

This guide presents a case study on the characterization and comparison of four hypothetical salt forms of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine, a novel amine-containing compound. We will explore how a multi-technique approach, integrating single-crystal and powder X-ray diffraction with thermal analysis, can provide a comprehensive understanding of the physicochemical properties of these salts. The experimental protocols and data presented herein are designed to be illustrative of a typical salt screening and selection process, offering valuable insights for researchers engaged in drug development. Our aim is to not only provide a "how-to" but also to explain the "why" behind the experimental choices, empowering you to make informed decisions in your own research.

Introduction: The Critical Role of Salt Selection and Polymorph Screening

The solid-state form of an API is a critical quality attribute that must be well-understood and controlled throughout the drug development process.[4][5] For ionizable compounds like (5-Fluoro-2-(furan-2-yl)phenyl)methanamine, forming a salt with a suitable counter-ion is a common strategy to enhance properties such as:

  • Solubility and Dissolution Rate: Salt forms are often more soluble than the free form of the API, which can lead to improved bioavailability.[2]

  • Stability: A stable crystalline salt can be less prone to degradation from heat, light, or moisture.

  • Crystallinity: Highly crystalline salts are generally easier to purify, filter, and formulate.[6]

  • Intellectual Property: Novel salt forms can be patentable, extending the intellectual property protection of a drug.

However, different salts of the same API can exhibit distinct crystalline structures (polymorphs, solvates, or hydrates), each with its own unique set of physicochemical properties.[1][3] Therefore, a comprehensive screening for different salt forms and their polymorphs is essential to identify the optimal solid form for development.[4]

This guide will compare four hypothetical salt forms of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine: Hydrochloride (Form A and Form B), Hydrobromide, and Mesylate.

Experimental Workflow for Salt Form Characterization

A systematic approach is crucial for the thorough characterization of different salt forms. The following workflow outlines the key experimental techniques and their interplay.

experimental_workflow cluster_synthesis Salt Synthesis & Screening cluster_characterization In-depth Characterization cluster_analysis Data Analysis & Selection Salt_Synthesis Salt Synthesis (e.g., HCl, HBr, Mesylic Acid) Initial_Screening Initial Solid Form Screening (e.g., XRPD, Microscopy) Salt_Synthesis->Initial_Screening SC_XRD Single-Crystal X-Ray Diffraction (for suitable crystals) Initial_Screening->SC_XRD Crystals obtained PXRD Powder X-Ray Diffraction Initial_Screening->PXRD Powder samples Data_Integration Integrate & Compare Data SC_XRD->Data_Integration Thermal_Analysis Thermal Analysis (DSC & TGA) PXRD->Thermal_Analysis Solubility Solubility Studies Thermal_Analysis->Solubility Hygroscopicity Hygroscopicity Assessment Solubility->Hygroscopicity Hygroscopicity->Data_Integration Form_Selection Select Optimal Salt Form Data_Integration->Form_Selection

Figure 1: A comprehensive workflow for pharmaceutical salt characterization.

Comparative Analysis of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine Salts

This section presents the hypothetical experimental data for the hydrochloride (two polymorphs, Form A and Form B), hydrobromide, and mesylate salts of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine.

Single-Crystal X-Ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides definitive information about the crystal structure, including unit cell parameters, space group, and molecular conformation.[7][8] Obtaining single crystals of sufficient quality is often a bottleneck, but when successful, the data is invaluable.

Table 1: Hypothetical Single-Crystal XRD Data

ParameterHydrochloride (Form A)HydrobromideMesylate
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cP2₁2₁2₁P-1
a (Å)10.258.507.20
b (Å)15.6012.309.80
c (Å)8.9018.7511.50
α (°)909085.3
β (°)105.29075.1
γ (°)909080.2
V (ų)1370.51958.8763.4
Z442
Density (calc) (g/cm³)1.421.651.38

Interpretation: The different crystal systems and space groups immediately confirm that these are distinct crystalline forms. The calculated densities also vary, which can impact formulation processes like tablet compression. The hydrochloride (Form A), hydrobromide, and mesylate salts all crystallized in different systems, indicating a diverse solid-state landscape.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline solids and is a cornerstone of polymorph screening and quality control.[6][9][10][11] Each crystalline form produces a unique diffraction pattern.

Table 2: Hypothetical Prominent PXRD Peaks (2θ)

Salt FormPeak 1Peak 2Peak 3Peak 4Peak 5
Hydrochloride (Form A)8.5°12.3°15.8°20.1°25.4°
Hydrochloride (Form B)9.2°11.5°16.7°19.8°24.0°
Hydrobromide7.9°14.2°18.5°21.3°26.8°
Mesylate10.1°13.6°17.2°22.5°28.1°

Interpretation: The distinct peak positions for each salt, and importantly, between the two hydrochloride polymorphs (Form A and Form B), highlight the ability of PXRD to differentiate between solid forms.[6] These patterns serve as unique identifiers for each form.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, such as melting point, decomposition temperature, and the presence of solvates or hydrates.[12][13][14][15]

Table 3: Hypothetical Thermal Analysis Data

Salt FormMelting Point (DSC, °C)Decomposition Onset (TGA, °C)Weight Loss (TGA, up to 150°C)
Hydrochloride (Form A)215.4220< 0.1%
Hydrochloride (Form B)205.1220< 0.1%
Hydrobromide230.8235< 0.1%
Mesylate185.2190< 0.1%

Interpretation:

  • The hydrobromide salt exhibits the highest melting point and thermal stability, while the mesylate salt has the lowest.

  • The two hydrochloride polymorphs have distinct melting points, with Form A being the higher melting and likely more thermodynamically stable form at room temperature.

  • The negligible weight loss for all forms up to 150°C suggests they are non-solvated and non-hygroscopic under these conditions.[12]

Physicochemical Properties

Table 4: Hypothetical Physicochemical Properties

Salt FormAqueous Solubility (mg/mL at 25°C)Physical Stability (at 40°C/75% RH for 1 month)
Hydrochloride (Form A)15Stable, no form change
Hydrochloride (Form B)25Converts to Form A
Hydrobromide10Stable, no form change
Mesylate50Stable, no form change

Interpretation:

  • The mesylate salt shows the highest aqueous solubility, which could be advantageous for bioavailability.

  • Hydrochloride Form B is a metastable form, as indicated by its conversion to the more stable Form A under accelerated stability conditions. This makes Form B a high-risk candidate for development.

  • The hydrobromide salt, while being the most thermally stable, has the lowest solubility.

Discussion and Recommendations

The choice of a salt form for development is a multi-faceted decision that balances various properties.

  • Hydrochloride Salts: Form A is the more stable polymorph and would be preferred over Form B. While its solubility is moderate, its stability is a significant advantage.

  • Hydrobromide Salt: This form demonstrates excellent thermal and physical stability but its low solubility might be a concern for achieving desired in vivo exposure.

  • Mesylate Salt: This salt is the most soluble, which is a highly desirable characteristic. Its lower melting point compared to the other salts is not necessarily a disqualifier, as its decomposition temperature is still relatively high.

Recommendation: Based on this hypothetical data, the Mesylate salt and the Hydrochloride (Form A) appear to be the most promising candidates. The mesylate's high solubility makes it very attractive, while the hydrochloride's proven stability is a significant de-risking factor. Further studies, such as long-term stability and formulation development, would be required to make a final decision. The hydrobromide might be considered if a more controlled, slower dissolution profile is desired. Hydrochloride Form B should be avoided due to its instability.

Detailed Experimental Protocols

Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: To determine the three-dimensional atomic arrangement of a single crystal.

Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[7] The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and angles.[7]

Powder X-Ray Diffraction (PXRD)

Objective: To obtain a characteristic diffraction pattern for a polycrystalline powder sample.

Protocol:

  • Sample Preparation: A small amount of the powder sample (typically 10-20 mg) is gently packed into a sample holder. The surface should be flat and level with the holder's surface to avoid preferred orientation.

  • Instrument Setup: The sample is placed in a powder diffractometer. The X-ray source (commonly Cu Kα radiation) and detector are set up in a Bragg-Brentano geometry.

  • Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°), and the intensity of the diffracted X-rays is recorded at each angle.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks.[11]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature.

Protocol:

  • Sample Preparation: A small amount of sample (typically 2-5 mg) is accurately weighed into an aluminum pan. The pan is hermetically sealed.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range under a nitrogen purge.

  • Data Analysis: The DSC thermogram (a plot of heat flow vs. temperature) is analyzed to identify thermal events such as melting (endotherm) or crystallization (exotherm).[13][14]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Protocol:

  • Sample Preparation: A small amount of sample (typically 5-10 mg) is placed in a TGA pan.

  • Instrument Setup: The pan is placed on a sensitive microbalance within the TGA furnace.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range under a nitrogen purge.

  • Data Analysis: The TGA curve (a plot of mass vs. temperature) is analyzed to quantify any weight loss, which can indicate desolvation, dehydration, or decomposition.[12][14]

Logical Relationships in Solid-State Analysis

The interplay between different solid-state forms and their properties is crucial to understand. The following diagram illustrates the relationship between polymorphs, stability, and solubility.

logical_relationships cluster_thermodynamics Thermodynamic Relationships cluster_properties Impact on Drug Development Metastable Metastable Form (e.g., Form B) Higher Energy Higher Solubility Lower Melting Point Stable Stable Form (e.g., Form A) Lower Energy Lower Solubility Higher Melting Point Metastable->Stable Irreversible Conversion (driven by thermodynamics) Bioavailability Bioavailability Metastable->Bioavailability Potentially Higher Stability_ShelfLife Stability & Shelf-Life Metastable->Stability_ShelfLife Lower (Risk of Conversion) Stable->Bioavailability Potentially Lower but more consistent Stable->Stability_ShelfLife Higher Manufacturability Manufacturability Stable->Manufacturability Generally Preferred

Figure 2: The thermodynamic relationship between metastable and stable polymorphs and their impact on key drug development attributes.

Conclusion

The selection of an optimal salt form is a data-driven process that is fundamental to successful drug development. This guide has demonstrated, through a comparative analysis of hypothetical salts of (5-Fluoro-2-(furan-2-yl)phenyl)methanamine, how a combination of X-ray diffraction and thermal analysis techniques can be used to elucidate the critical physicochemical properties of different solid forms. A thorough understanding of the solid-state landscape allows for the selection of a salt form with the desired balance of solubility, stability, and manufacturability, ultimately de-risking the development process and increasing the likelihood of a successful drug product.

References

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • The Power Of X-Ray Analysis. (2026, February 7). Pharmaceutical Technology. Retrieved February 23, 2026, from [Link]

  • X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma. Retrieved February 23, 2026, from [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). IntechOpen. Retrieved February 23, 2026, from [Link]

  • Understanding Polymorphism to De-Risk Drug Development. (2020, September 29). Pharmaceutical Technology. Retrieved February 23, 2026, from [Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name? (2012, April 12). Crystal Growth & Design. Retrieved February 23, 2026, from [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved February 23, 2026, from [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). FDA. Retrieved February 23, 2026, from [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... (2020, January 1). PMC. Retrieved February 23, 2026, from [Link]

  • Polymorph, Salt & Cocrystal Screening. (n.d.). Veranova. Retrieved February 23, 2026, from [Link]

  • The crystal structure of the ammonium salt of 2-aminomalonic acid. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • X-ray structure. The x-ray single-crystal structure of amine salt 8. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). MDPI. Retrieved February 23, 2026, from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. Retrieved February 23, 2026, from [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). NETZSCH. Retrieved February 23, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. Retrieved February 23, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2018, June 15). SERC (Carleton). Retrieved February 23, 2026, from [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (2025, April 9). Creative Biostructure. Retrieved February 23, 2026, from [Link]

Sources

Safety Operating Guide

(5-Fluoro-2-(furan-2-yl)phenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the proper disposal procedures for (5-Fluoro-2-(furan-2-yl)phenyl)methanamine , a specialized fluorinated aromatic amine intermediate.[1]

In the absence of a compound-specific Safety Data Sheet (SDS) for this research-grade material, this protocol applies the Precautionary Principle , deriving safety measures from its functional groups: the furan ring (flammability/peroxide potential), the primary amine (corrosivity/toxicity), and the fluorinated aromatic system (environmental persistence).[1]

Part 1: Chemical Hazard Profile & Assessment

Before disposal, you must characterize the waste stream.[1][2][3][4] This compound presents a multi-modal hazard profile requiring strict segregation.

Structural Hazard Analysis
Functional GroupHazard CharacteristicOperational Implication
Furan Ring Flammability & Peroxides Classify as Ignitable (D001) . Potential to form explosive peroxides upon prolonged air exposure.
Primary Amine Corrosivity & Toxicity Basic pH. Incompatible with acids and strong oxidizers.[5][6] Likely skin sensitizer/irritant.
Fluorine Substituent Persistence Requires high-temperature incineration (>1,100°C) to prevent incomplete combustion byproducts.
Quantitative Data Summary (Estimated Class Properties)

Specific experimental data for this CAS is limited; values below represent conservative estimates based on structural analogs (e.g., furfurylamine, fluoroanilines).

PropertyValue (Estimated)Reference Standard
Physical State Solid (Low melting point) or OilVisual Inspection
Flash Point < 60°C (Solvent dependent)RCRA D001 Definition
pH (1% soln) > 10 (Basic)Corrosivity Characteristic
Reactivity Acid-Sensitive, Air-SensitiveChemical Structure Analysis

Part 2: Step-by-Step Disposal Protocol

Core Directive: Do not dispose of this compound down the drain or in municipal trash. It must be treated as Hazardous Chemical Waste .

Phase 1: Waste Segregation & Collection
  • Container Selection: Use a glass or HDPE (High-Density Polyethylene) container. Avoid metal containers due to the corrosive nature of the amine.

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with the waste stream.[1]

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane.[1]

    • Incompatible: Acids (exothermic reaction), Peroxides (explosion risk).[1]

Phase 2: Labeling & Storage
  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste.[2]

    • Chemical Name: Write the full name: (5-Fluoro-2-(furan-2-yl)phenyl)methanamine.

    • Constituents: List all solvents (e.g., "90% Methanol, 10% (5-Fluoro-2-(furan-2-yl)phenyl)methanamine").

    • Hazard Checkboxes: Mark Flammable , Toxic , and Corrosive .[1]

  • Storage: Store in a Flammable Safety Cabinet away from:

    • Oxidizing agents (Nitric acid, Peroxides).[1]

    • Strong acids (Hydrochloric acid, Sulfuric acid).[1]

Phase 3: Final Disposal (Incineration)

This compound requires thermal destruction via a licensed hazardous waste facility.

  • Method: Rotary Kiln Incineration.

  • Requirement: The facility must be capable of scrubbing Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) generated during combustion.

  • RCRA Codes: Assign D001 (Ignitable) and potentially D002 (Corrosive) if pH > 12.5.[7]

Part 3: Visualizations & Workflows

Figure 1: Waste Segregation Decision Logic

This diagram illustrates the critical decision points for segregating this specific amine waste to prevent dangerous incompatibilities.

WasteSegregation Start Waste Generation: (5-Fluoro-2-(furan-2-yl)phenyl)methanamine CheckState Is the waste Solid or Liquid? Start->CheckState LiquidCheck Identify Solvent Matrix CheckState->LiquidCheck Liquid Solution SolidCheck Is it mixed with Oxidizers? CheckState->SolidCheck Pure Solid AcidStream STOP: Do NOT mix with Acids (Exothermic Reaction) LiquidCheck->AcidStream Contains Acids? HalogenStream Segregate: Halogenated Solvent Waste (Due to Fluorine/DCM) LiquidCheck->HalogenStream Halogenated Solvent NonHalogenStream Segregate: Flammable Organic Waste (Methanol/Ethanol) LiquidCheck->NonHalogenStream Non-Halogenated Solvent SolidCheck->AcidStream Yes SolidWaste Solid Hazardous Waste Container (Double Bagged) SolidCheck->SolidWaste No

Caption: Decision logic for segregating (5-Fluoro-2-(furan-2-yl)phenyl)methanamine waste streams to ensure chemical compatibility.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Evacuate Evacuate Area & Alert Personnel Spill->Evacuate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, Respirator Evacuate->PPE Ventilate Ventilate Area (Fume Hood/Windows) PPE->Ventilate Absorb Absorb with Inert Material (Vermiculite/Sand) Ventilate->Absorb Collect Collect into Sealed Hazardous Waste Bag Absorb->Collect Clean Wash Area with Soap & Water Collect->Clean

Caption: Operational workflow for containing and cleaning up minor spills of furan-based amines.

Part 4: Scientific Integrity & Rationale

Why Incineration? The presence of the C-F bond (Carbon-Fluorine) requires high energy to break. Standard biological treatment (sewage) is ineffective against fluorinated aromatics, leading to environmental bioaccumulation.[1] Incineration at temperatures exceeding 1,100°C ensures the mineralization of the fluorine atom into HF, which is then captured by alkaline scrubbers in the facility stack [1].[1]

Why Segregate from Acids? As a primary amine, this compound acts as a base.[1] Mixing it with strong acid waste streams (commonly found in HPLC waste) will result in an immediate acid-base neutralization reaction. This is exothermic (heat-generating) and can cause solvent boiling, pressure buildup, or container rupture, releasing toxic furan vapors [2].[1]

Why Segregate from Oxidizers? The furan ring is electron-rich and susceptible to oxidative ring opening. Contact with strong oxidizers (e.g., concentrated nitric acid) can lead to violent, potentially explosive reactions.[1]

References

  • United States Environmental Protection Agency (EPA). (2023). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • EPA RCRAInfo. (2024). Waste Code Descriptions (D001, D002). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.